molecular formula C22H25NO6 B078424 N-Formyldemecolcine CAS No. 14686-61-4

N-Formyldemecolcine

货号: B078424
CAS 编号: 14686-61-4
分子量: 399.4 g/mol
InChI 键: HTWMEJLBEVTMMZ-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Formyldemecolcine is a member of acetamides, a carbotricyclic compound and an alkaloid.
This compound has been reported in Colchicum autumnale and Colchicum schimperi with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

14686-61-4

分子式

C22H25NO6

分子量

399.4 g/mol

IUPAC 名称

N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide

InChI

InChI=1S/C22H25NO6/c1-23(12-24)16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-12,16H,6,8H2,1-5H3/t16-/m0/s1

InChI 键

HTWMEJLBEVTMMZ-INIZCTEOSA-N

手性 SMILES

CN(C=O)[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

规范 SMILES

CN(C=O)C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

其他CAS编号

14686-61-4

产品来源

United States

Foundational & Exploratory

N-Formyldemecolcine discovery and isolation from Gloriosa superba

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of N-Formyldemecolcine from Gloriosa superba

For Researchers, Scientists, and Drug Development Professionals

Abstract: Gloriosa superba, commonly known as the flame lily, is a significant medicinal plant recognized for its production of colchicine-type alkaloids. Among these is this compound, a direct biosynthetic precursor to the well-known anti-gout medication, colchicine (B1669291). Recent advancements in transcriptomics and metabolic engineering have elucidated the complete biosynthetic pathway of this compound within G. superba, revealing a series of unique enzymatic steps.[1][2] This guide provides a comprehensive overview of the discovery of this pathway and details the technical protocols for the extraction, isolation, purification, and analysis of this compound from the plant material, primarily the tubers and seeds.[3]

Discovery and Biosynthesis

The synthesis of this compound in Gloriosa superba is a complex process starting from the amino acids phenylalanine and tyrosine.[2] A landmark 2020 study successfully identified eight previously unknown genes from G. superba that are responsible for the conversion of a phenethylisoquinoline substrate into this compound.[1] This discovery was achieved through a combination of transcriptomics and metabolic pathway reconstitution, bypassing the need for a sequenced genome.[1][2]

The pathway involves several key enzymes, including O-methyltransferases (OMTs), an N-methyltransferase (NMT), and multiple cytochrome P450s (CYPs).[4] One of these, a non-canonical cytochrome P450, is responsible for the critical ring expansion that forms the distinctive tropolone (B20159) ring structure characteristic of colchicine alkaloids.[1][4] The elucidation of this pathway not only provides a metabolic map to this compound but also opens avenues for its engineered biosynthesis in model organisms like Nicotiana benthamiana.[1]

Quantitative Data

The concentration of this compound (also referred to as gloriosine) and the related alkaloid colchicine varies significantly between different parts of the Gloriosa superba plant. Tubers and seeds are the primary sources for commercial extraction.[3][5]

Table 1: Alkaloid Content in Gloriosa superba

Plant Part This compound (% dry wt.) Colchicine (% dry wt.) Reference
Seeds 0.006% – 0.032% 0.035% – 0.150% [6]
Tubers Not specified 0.396% [5]
Leaves Not specified 0.164% [5]

| Stems | Not specified | 0.051% |[5] |

Table 2: Optimized Parameters for Alkaloid Extraction from G. superba Tubers

Parameter Optimized Value Reference
Extraction Method Single Step Solvent Extraction [7][8]
Solvent Composition 70% ethanol (B145695) in water [7][8]
Solvent-Solid Ratio 50:1 [7][8]
Mean Particle Size 0.5 mm [7][8]
Temperature 35°C [7][8]
Extraction Time 70 minutes [7][8]
pH 7.0 [7][8]

| Predicted Yield (Colchicine) | 0.91% - 0.97% (dry wt.) |[7][8] |

Experimental Protocols

Plant Material Preparation
  • Collection and Drying : Collect fresh tubers or seeds of Gloriosa superba. Wash the material thoroughly with tap water followed by distilled water to remove soil and impurities.[9]

  • Drying : Cut the material into small pieces. For drying, two methods are common:

    • Hot Air Oven : Dry the samples in a hot air oven at 60°C for approximately 48 hours, or until a constant weight is achieved.[9]

    • Microwave Vacuum Dryer : For accelerated drying, place samples in a microwave vacuum dryer for around 80 minutes at 110°C.[9]

  • Grinding and Sieving : Mill the dried plant material using a grinder. Sieve the resulting powder through an 800-micron mesh to ensure a uniform particle size for efficient extraction.[5]

Extraction Methodologies

A. Optimized Solvent Extraction (Soxhlet or Maceration) This is a conventional and widely used method for extracting colchicine-type alkaloids.

  • Setup : Place approximately 10-20 g of the dried, powdered plant material into a Soxhlet thimble or an Erlenmeyer flask.[9][10]

  • Solvent Addition : Add the extraction solvent, such as methanol (B129727) or an optimized mixture of 70% ethanol in water, at a solid-to-solvent ratio of 1:10 to 1:50.[7][9]

  • Extraction :

    • Soxhlet : Heat the solvent to maintain a temperature of 45-65°C and continue the extraction for at least 6 hours or ~18 cycles.[9][10]

    • Maceration : Place the flask in a temperature-controlled water bath (e.g., 35°C) and stir at a constant speed (e.g., 200 rpm) for the optimized duration (e.g., 70 minutes).[7]

  • Concentration : After extraction, evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

B. Super Critical Fluid (CO₂) Extraction (SCFE) SCFE is a modern, green technology that offers high extraction efficiency.

  • Loading : Load the SCFE extractor with ground G. superba seed powder (e.g., 3 kg).[11]

  • Conditions : Set the extraction temperature to 60°C and the pressure to 400 bar.[11] Use liquid CO₂ with 3% water as a co-solvent to enhance extraction efficiency.[11]

  • Separation : Maintain separators at different conditions (e.g., Separator 1 at 350 bar/50°C, Separator 2 at 100 bar/15°C) to collect the extract and separate out waxes and other volatile materials.[11]

  • Yield : This method can yield an extract with a high concentration of alkaloids.[11]

Purification by Column Chromatography

The crude extract contains a mixture of compounds and requires purification to isolate this compound.

  • Column Packing : Pack a chromatography column with silica (B1680970) gel as the stationary phase.

  • Sample Loading : Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elution : Elute the column with a solvent system, such as ethyl acetate.[11] Collect fractions sequentially.

  • Analysis : Monitor the collected fractions using an analytical technique like HPTLC to identify those containing this compound.

  • Concentration and Crystallization : Combine the pure fractions and concentrate them under vacuum at 40°C. Allow the concentrated solution to stand for crystallization. The resulting crystalline mass can be filtered and dried to yield the purified compound, which can achieve purity levels up to 99.82%.[11]

Analytical Quantification

A. High-Performance Thin-Layer Chromatography (HPTLC) HPTLC is a robust method for the simultaneous quantification of this compound and colchicine.[6]

  • Stationary Phase : Use precoated silica gel F254 aluminum plates.[6][7]

  • Sample Application : Spot standard solutions and sample extracts onto the plate.

  • Mobile Phase : Develop the chromatogram using a mobile phase such as toluene (B28343) and methanol (85:15 v/v).[7]

  • Detection : After development, scan the plate with a densitometer. The absorption spectrum for this compound (gloriosine) and colchicine is typically measured at 350 nm.[6]

  • Quantification : Identify the compounds based on their Rf values (this compound Rf ≈ 0.61; Colchicine Rf ≈ 0.72) and quantify by comparing the peak area to that of a standard.[6]

B. High-Performance Liquid Chromatography (HPLC) HPLC is used for precise quantification and purity analysis.

  • Column : A reverse-phase C18 column is commonly used.[10][12]

  • Mobile Phase : A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B) is effective.[11]

  • Detection : Monitor the eluent using a UV detector.

  • Analysis : Quantify this compound by comparing its peak retention time and area with a certified reference standard.

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for this compound Isolation cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant G. superba (Tubers/Seeds) dry Drying (Oven / Microwave) plant->dry grind Grinding & Sieving dry->grind extract_node Extraction grind->extract_node soxhlet Soxhlet / Maceration extract_node->soxhlet scfe Super Critical Fluid Extraction (SCFE) extract_node->scfe crude Crude Extract soxhlet->crude scfe->crude purify Column Chromatography (Silica Gel) crude->purify pure_comp Purified This compound purify->pure_comp analysis Analysis (HPTLC / HPLC) pure_comp->analysis

Caption: Workflow for isolating this compound from Gloriosa superba.

biosynthetic_pathway Biosynthetic Pathway to this compound cluster_enzymes Enzyme Classes from G. superba Phe Phenylalanine Tyr Tyrosine PIQ 1-Phenethylisoquinoline Substrate Andro O-methylandrocymbine PIQ->Andro GsOMTs, GsNMT, GsCYP75A109/110 GsOMT GsOMT1-4 (O-methyltransferases) NFD This compound Andro->NFD GsCYP71FB GsCYP_exp GsCYP71FB (Cytochrome P450) [Ring Expansion] Enz1 Multiple Steps GsNMT GsNMT (N-methyltransferase)

Caption: Simplified biosynthetic route to this compound in G. superba.

References

The intricate N-Formyldemecolcine Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the N-formyldemecolcine biosynthesis pathway, a critical precursor to the anti-inflammatory drug colchicine (B1669291). Drawing upon recent advancements in transcriptomics, metabolomics, and synthetic biology, this document outlines the enzymatic steps, quantitative data, and experimental methodologies essential for understanding and engineering this complex metabolic route.

Introduction

This compound is a tropolone (B20159) alkaloid and a key intermediate in the biosynthesis of colchicine, a widely used pharmaceutical for treating gout and Familial Mediterranean Fever.[1] The intricate carbon scaffold of these molecules, particularly the unique tropolone ring, is responsible for their bioactivity, which stems from their ability to bind to tubulin and disrupt microtubule assembly.[2] The elucidation of the this compound pathway in plants, primarily in Gloriosa superba and Colchicum autumnale, has paved the way for metabolic engineering efforts to produce these valuable compounds in heterologous systems like Nicotiana benthamiana.[3][4]

The Biosynthetic Pathway to this compound

The biosynthesis of this compound begins with the primary metabolites L-tyrosine and L-phenylalanine. A series of enzymatic reactions, including hydroxylations, decarboxylations, condensations, methylations, and a key ring expansion, lead to the formation of the characteristic tropolone ring structure.[3][4] The pathway has been elucidated through a combination of isotope labeling studies, transcriptomic analysis, and heterologous pathway reconstitution.[1]

The core of the pathway involves the formation of a phenethylisoquinoline scaffold, which then undergoes extensive tailoring by a suite of enzymes, including O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450s (CYPs).[5][6] A non-canonical cytochrome P450 has been identified as the crucial enzyme catalyzing the ring expansion that forms the tropolone moiety of this compound.[3][4]

Below is a diagram illustrating the key steps in the biosynthesis of this compound from its phenethylisoquinoline precursor.

N_Formyldemecolcine_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Biosynthesis Pathway cluster_downstream Further Conversion L-Tyrosine L-Tyrosine Phenethylisoquinoline_Scaffold Phenethylisoquinoline Scaffold L-Phenylalanine L-Phenylalanine Autumnaline (S)-Autumnaline Phenethylisoquinoline_Scaffold->Autumnaline GsOMTs, GsNMT O_Methylandrocymbine O-Methylandrocymbine Autumnaline->O_Methylandrocymbine GsCYP75A109 N_Formyldemecolcine This compound O_Methylandrocymbine->N_Formyldemecolcine GsCYP71FB1 (Ring Expansion) Colchicine Colchicine N_Formyldemecolcine->Colchicine GsCYP71DA12, Deformylase, GsNAT1

Biosynthetic pathway from the phenethylisoquinoline scaffold to this compound.

Quantitative Data

The heterologous production of colchicine, and by extension its precursor this compound, has been achieved in N. benthamiana. While detailed enzyme kinetic data for every step is not yet fully available in the literature, the overall efficiency of the engineered pathway has been quantified.

ProductHost OrganismTiterReference
(-)-ColchicineNicotiana benthamiana268 ± 72 ng/g plant dry weight[1]
This compoundNicotiana benthamianaRelative ion abundance reported[3]

Note: The yield of this compound is often reported as a relative abundance in mass spectrometry analysis when it is an intermediate in a reconstituted pathway.

Experimental Protocols

The elucidation and engineering of the this compound pathway rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression in Nicotiana benthamiana

This protocol describes the transient expression of biosynthetic genes in N. benthamiana to reconstitute the this compound pathway.

  • Gene Synthesis and Cloning: Synthesize codon-optimized sequences of the candidate biosynthetic genes (e.g., OMTs, NMT, CYPs from G. superba) and clone them into a plant expression vector (e.g., pEAQ-HT-DEST1) under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium Transformation: Transform the expression constructs into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

  • Plant Infiltration: Grow N. benthamiana plants for 4-6 weeks. Prepare a suspension of Agrobacterium cultures harboring the expression vectors in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone). Infiltrate the underside of the leaves with the bacterial suspension using a needleless syringe. For pathway reconstitution, co-infiltrate a mixture of Agrobacterium strains, each carrying a different gene of the pathway.

  • Metabolite Extraction and Analysis: After 5-7 days of incubation, harvest the infiltrated leaf tissue. Freeze-dry the tissue and grind it to a fine powder. Extract the metabolites with a suitable solvent (e.g., 80% methanol). Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and other intermediates.

Experimental_Workflow_Heterologous_Expression cluster_cloning Vector Construction cluster_agro Agrobacterium Preparation cluster_plant Plant Expression cluster_analysis Analysis Gene_Synthesis Gene Synthesis (Codon Optimized) Cloning Cloning into Plant Expression Vector Gene_Synthesis->Cloning Transformation Transformation into Agrobacterium tumefaciens Cloning->Transformation Culture_Growth Bacterial Culture Growth and Suspension Transformation->Culture_Growth Infiltration Leaf Infiltration of Nicotiana benthamiana Culture_Growth->Infiltration Incubation Incubation (5-7 days) Infiltration->Incubation Harvesting Harvest and Lyophilize Tissue Incubation->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LCMS LC-MS Analysis Extraction->LCMS

Workflow for heterologous expression and pathway reconstitution in N. benthamiana.
In Vitro Enzyme Assays

This protocol provides a general framework for characterizing the activity of the biosynthetic enzymes in vitro.

  • Protein Expression and Purification: Express the enzymes (e.g., as His-tagged fusion proteins) in E. coli or a yeast expression system. Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Reaction: Set up a reaction mixture containing the purified enzyme, the appropriate substrate (e.g., a pathway intermediate), and necessary co-factors (e.g., S-adenosyl methionine for methyltransferases, NADPH for cytochrome P450s) in a suitable buffer.

  • Incubation: Incubate the reaction at an optimal temperature for a defined period.

  • Quenching and Analysis: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent). Analyze the reaction products by LC-MS to determine enzyme activity. For kinetic analysis, vary the substrate concentration and measure the initial reaction rates.

LC-MS/MS Analysis of this compound and Intermediates

This protocol outlines a method for the detection and quantification of this compound.

  • Chromatography: Use a C18 reverse-phase column. Elute the compounds using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific mass-to-charge ratio (m/z) of this compound ([M+H]⁺ ≈ 400.1755).

  • Quantification: For quantitative analysis, use an authentic standard of this compound to generate a calibration curve. An internal standard can be used to improve accuracy.

Gene Co-expression and Regulatory Insights

The discovery of the this compound biosynthetic genes was greatly facilitated by co-expression analysis.[3] Genes involved in the same metabolic pathway are often co-regulated and thus show similar expression patterns across different tissues or conditions. By analyzing the transcriptomes of G. superba tissues with high colchicine accumulation (e.g., rhizomes), researchers have identified clusters of co-expressed genes that encode the enzymes of the pathway.[4][7] This approach has been instrumental in identifying the OMTs, NMT, and CYPs involved in the pathway.

Further research into the transcription factors that regulate these co-expressed gene clusters will provide deeper insights into the control of this compound biosynthesis and may offer new targets for metabolic engineering to enhance production.

Gene_Coexpression_Logic High_Colchicine_Tissue Tissue with High Colchicine Accumulation (e.g., G. superba Rhizome) RNA_Seq RNA-Sequencing (Transcriptome Profiling) High_Colchicine_Tissue->RNA_Seq Coexpression_Analysis Gene Co-expression Analysis RNA_Seq->Coexpression_Analysis Candidate_Genes Identification of Candidate Biosynthetic Genes (OMTs, NMTs, CYPs) Coexpression_Analysis->Candidate_Genes Functional_Characterization Functional Characterization (Heterologous Expression, In Vitro Assays) Candidate_Genes->Functional_Characterization Pathway_Elucidation Pathway Elucidation Functional_Characterization->Pathway_Elucidation

Logical workflow for gene discovery using co-expression analysis.

Conclusion

The elucidation of the this compound biosynthetic pathway is a significant achievement in plant metabolic engineering. This knowledge provides a foundation for the development of sustainable and scalable production platforms for colchicine and related alkaloids. Future research will likely focus on optimizing the heterologous production system, uncovering the regulatory networks that control the pathway, and exploring the enzymatic mechanisms in greater detail. This technical guide serves as a comprehensive resource for researchers and professionals engaged in the study and application of this important metabolic pathway.

References

An In-Depth Technical Guide to the Mechanism of Action of N-Formyldemecolcine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Microtubule Depolymerization and Induction of Apoptosis

N-Formyldemecolcine, also known as Colcemid, is a potent antimitotic agent that exerts its primary effect by disrupting microtubule dynamics. Its mechanism of action is centered on its ability to bind to tubulin, the fundamental protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.

The binding of this compound to the colchicine-binding site on β-tubulin induces a conformational change in the tubulin dimer. This altered conformation prevents the proper assembly of tubulin subunits into protofilaments and subsequently into microtubules. The net effect is a shift in the microtubule equilibrium towards depolymerization, leading to a significant reduction in the cellular microtubule network.

The disruption of the mitotic spindle, a structure composed of microtubules and crucial for chromosome segregation during cell division, is a direct consequence of this compound's activity. This interference with spindle formation activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[1][2][3] Prolonged arrest at this checkpoint ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, resulting in the elimination of the affected cells.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the interaction of this compound (Colcemid) with its molecular target, tubulin.

ParameterValueDescriptionReference(s)
IC50 (Tubulin Polymerization) 2.4 µMThe half-maximal inhibitory concentration for the in vitro polymerization of tubulin.[5]
Binding Affinity (Ka) - High-Affinity Site 0.7 x 10⁵ M⁻¹The association constant for the high-affinity binding site on the tubulin dimer at 37°C.[6]
Binding Affinity (Kb) - Low-Affinity Site 1.2 x 10⁴ M⁻¹The association constant for the low-affinity binding site on the tubulin dimer, which is less sensitive to temperature changes.[6]
Association Rate Constant 1.88 x 10⁶ M⁻¹ h⁻¹The rate at which this compound binds to tubulin at 37°C, which is approximately 10 times faster than that of colchicine.[6]

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

This compound-Induced Apoptotic Signaling Pathway NFormyldemecolcine This compound (Colcemid) Tubulin β-Tubulin Subunit NFormyldemecolcine->Tubulin Binds to Colchicine Site Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Bax Bax Activation G2M_Arrest->Bax Bcl2 Bcl-2 Inhibition G2M_Arrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism leading to apoptosis.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Workflow for In Vitro Tubulin Polymerization Assay Start Start PrepareReagents Prepare Reagents: - Purified Tubulin - Polymerization Buffer - GTP - this compound Start->PrepareReagents IncubateOnIce Incubate Reagents on Ice PrepareReagents->IncubateOnIce AddComponents Add Components to Wells: 1. This compound/Vehicle 2. Tubulin/GTP Mix IncubateOnIce->AddComponents WarmPlate Pre-warm 96-well Plate to 37°C WarmPlate->AddComponents MeasureAbsorbance Measure Absorbance at 340 nm (Kinetic Read at 37°C) AddComponents->MeasureAbsorbance DataAnalysis Data Analysis: Plot Absorbance vs. Time Calculate IC50 MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: Workflow for tubulin polymerization assay.

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

Workflow for Cell Cycle Analysis Start Start CellCulture Culture Cells and Treat with this compound Start->CellCulture HarvestCells Harvest and Wash Cells CellCulture->HarvestCells Fixation Fix Cells (e.g., 70% Ethanol) HarvestCells->Fixation Staining Stain with Propidium Iodide (PI) and RNase A Fixation->Staining FlowCytometry Acquire Data on Flow Cytometer Staining->FlowCytometry DataAnalysis Analyze DNA Content Histograms (G0/G1, S, G2/M phases) FlowCytometry->DataAnalysis End End DataAnalysis->End

Caption: Workflow for cell cycle analysis.

Experimental Workflow: Apoptosis Assay using Annexin V/PI Staining

Workflow for Apoptosis Assay Start Start CellCulture Culture Cells and Treat with this compound Start->CellCulture HarvestCells Harvest and Wash Cells CellCulture->HarvestCells Resuspend Resuspend Cells in Annexin V Binding Buffer HarvestCells->Resuspend Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Resuspend->Staining Incubation Incubate in the Dark Staining->Incubation FlowCytometry Acquire Data on Flow Cytometer Incubation->FlowCytometry DataAnalysis Analyze Dot Plots: Live, Apoptotic, Necrotic Cells FlowCytometry->DataAnalysis End End DataAnalysis->End

Caption: Workflow for apoptosis assay.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

Principle: This assay measures the light scattering at 340 nm, which increases as tubulin monomers polymerize into microtubules. Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.[7][8]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Pre-chilled 96-well, half-area, clear-bottom microplates

  • Temperature-controlled microplate reader

Procedure:

  • Preparation:

    • Pre-warm the microplate reader to 37°C.

    • Thaw all reagents on ice. Keep tubulin on ice at all times.

    • Prepare a 10x working stock of this compound by diluting the stock solution in General Tubulin Buffer to the desired final concentrations.

    • Prepare the tubulin polymerization mix on ice: For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

  • Assay:

    • Pipette 10 µL of the 10x this compound dilutions (or vehicle control) into the wells of the pre-warmed 96-well plate.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

    • Plot the change in absorbance versus time for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Principle: This method utilizes a fluorescent dye, Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

Materials:

  • Cultured cells

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the stained cells using a flow cytometer, collecting fluorescence data from at least 10,000 events per sample.

  • Data Analysis:

    • Generate DNA content histograms.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[11][12]

Materials:

  • Cultured cells

  • This compound

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add more Annexin V Binding Buffer to each sample before analysis.

  • Data Acquisition:

    • Analyze the stained cells on a flow cytometer immediately.

  • Data Analysis:

    • Generate dot plots of PI versus Annexin V-FITC fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

References

The Chemical Conversion of N-Formyldemecolcine to Colchicine: An In-depth Technical Guide to Early Research Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational chemical research concerning N-Formyldemecolcine as a direct precursor to the anti-inflammatory and antimitotic agent, colchicine (B1669291). While recent research has illuminated the complex biosynthetic pathways of colchicine, this document focuses on the earlier, classical chemical methodologies that underpinned the understanding and manipulation of these vital alkaloids. Herein, we provide a detailed overview of the key chemical transformations, experimental protocols, and relevant quantitative data from early studies, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of this compound in Colchicine Synthesis

Colchicine, a tricyclic alkaloid isolated from the autumn crocus (Colchicum autumnale), has a long history of medicinal use, most notably in the treatment of gout.[1][2] Its unique molecular architecture, featuring a trimethoxyphenyl ring, a seven-membered B-ring with an acetamido side chain, and a tropolone (B20159) C-ring, has presented a formidable challenge to synthetic chemists for decades.[1][2]

This compound, an immediate biosynthetic precursor to colchicine, differs only in the nature of the C-7 substituent—a formamido (-NHCHO) group in place of colchicine's acetamido (-NHCOCH₃) group.[3][4] Early research into the chemical interconversion of these late-stage intermediates was crucial for confirming structural assignments and for the semi-synthesis of colchicine and its analogues for structure-activity relationship studies.

This guide will detail the chemical logic and experimental procedures for the conversion of this compound to colchicine, a process that can be dissected into three key chemical steps:

  • N-Formylation of Demecolcine (B1670233): The synthesis of the starting material, this compound, from the more readily available demecolcine.

  • N-Deformylation: The hydrolysis of the N-formyl group to yield the primary amine intermediate, N-deacetylcolchicine.

  • N-Acetylation: The final step to introduce the acetyl group, affording colchicine.

Chemical Synthesis Pathway

The chemical pathway from demecolcine to colchicine via this compound is a multi-step process involving the protection and deprotection of the C-7 amino group. The overall transformation is depicted below.

G Demecolcine Demecolcine (N-Methyldemecolcine) N_Formyldemecolcine This compound Demecolcine->N_Formyldemecolcine N-Formylation (HCOOH / Ac₂O) N_Deacetylcolchicine N-Deacetylcolchicine (Amine Intermediate) N_Formyldemecolcine->N_Deacetylcolchicine N-Deformylation (Acid Hydrolysis) Colchicine Colchicine (N-Acetylcolchicine) N_Deacetylcolchicine->Colchicine N-Acetylation (Acetic Anhydride)

Figure 1: Chemical conversion pathway from Demecolcine to Colchicine.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental methodologies for each step of the conversion process, based on early chemical literature. The quantitative data, where available, are summarized in tables for clarity and comparison.

Step 1: N-Formylation of Demecolcine to this compound

The synthesis of this compound from demecolcine is a crucial first step. Early methods relied on the use of formic acid, often activated to increase its reactivity.

  • Reagent Preparation: Acetic formic anhydride (B1165640) is prepared by mixing formic acid (1.62 mmol) and acetic anhydride (1.62 mmol) under an inert atmosphere and stirring at 65 °C for 30 minutes. The reaction mixture is then cooled to room temperature.

  • Reaction: The prepared acetic formic anhydride is added to a solution of demecolcine (8.9 µmol) dissolved in 100 µL of an appropriate solvent (e.g., dry pyridine (B92270) or tetrahydrofuran).

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Reaction Step Starting Material Reagents Product Reported Yield Reference
N-FormylationDemecolcineFormic acid, Acetic anhydrideThis compoundNot explicitly stated, but the method is described as effective.[5]
Step 2: N-Deformylation of this compound

The removal of the N-formyl group to yield the primary amine, N-deacetylcolchicine, is typically achieved through acid-catalyzed hydrolysis. While specific early literature on the deformylation of this compound is scarce, the deacetylation of colchicine and its analogues using acidic conditions provides a well-established precedent.[6]

  • Reaction Setup: this compound is dissolved in a solution of 2 N hydrochloric acid in methanol.

  • Reaction Conditions: The reaction mixture is heated under reflux and monitored by TLC for the disappearance of the starting material and the appearance of the more polar amine product.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a suitable base, such as a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with an organic solvent (e.g., chloroform (B151607) or ethyl acetate). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude N-deacetylcolchicine can be purified by crystallization or column chromatography.

Reaction Step Starting Material Reagents Product Reported Yield Reference
N-DeformylationThis compound2 N Hydrochloric acid in MethanolN-DeacetylcolchicineGood yields (by analogy to deacetylation)[6]
Step 3: N-Acetylation of N-Deacetylcolchicine to Colchicine

The final step in the synthesis is the acetylation of the primary amine of N-deacetylcolchicine to form the acetamido group of colchicine. This is a standard transformation in organic chemistry, typically achieved with acetic anhydride.

  • Reaction Setup: N-deacetylcolchicine is dissolved in a dry, aprotic solvent such as pyridine.

  • Reagent Addition: Acetic anhydride is added to the solution, and the reaction mixture is stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice water to quench the excess acetic anhydride. The aqueous mixture is then extracted with an organic solvent like chloroform. The organic layer is washed sequentially with dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude colchicine is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/ether) to yield the final product.

Reaction Step Starting Material Reagents Product Reported Yield Reference
N-AcetylationN-DeacetylcolchicineAcetic anhydride, PyridineColchicineHigh yields are typical for this type of reaction.[7]

Logical Workflow of the Chemical Conversion

The sequence of reactions described above follows a logical progression of functional group manipulation to achieve the target molecule, colchicine, from its precursor, this compound.

G cluster_start Starting Material Preparation cluster_conversion Conversion to Colchicine cluster_end Final Product Start Demecolcine Formylation N-Formylation (Formic Acid / Acetic Anhydride) Start->Formylation N_Formyldemecolcine This compound Deformylation N-Deformylation (Acid Hydrolysis) N_Formyldemecolcine->Deformylation Acetylation N-Acetylation (Acetic Anhydride) Deformylation->Acetylation End Colchicine

Figure 2: Workflow for the chemical synthesis of Colchicine from Demecolcine.

Conclusion

The early chemical research on the interconversion of colchicine and its immediate precursors, such as this compound, laid the groundwork for a deeper understanding of the structure-activity relationships within this important class of alkaloids. While modern biosynthetic and total synthesis approaches have become more prevalent, the classical chemical methods detailed in this guide remain fundamental to the field of natural product chemistry. The protocols for N-formylation, N-deformylation (via acid hydrolysis), and N-acetylation represent robust and well-established transformations that continue to be relevant in the synthesis and modification of complex amine-containing molecules. This technical guide serves as a valuable reference for researchers seeking to understand and apply these foundational techniques in their own work.

References

A Technical Guide to N-Formyldemecolcine (N-Deacetyl-N-formylcolchicine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyldemecolcine, more systematically known as N-deacetyl-N-formylcolchicine and often referred to by its synonym Gloriosine, is a naturally occurring alkaloid with significant potential in oncological research. Structurally similar to colchicine (B1669291), this compound is of considerable interest due to its potent biological activities, including its ability to function as a microtubule-destabilizing agent. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental protocols related to N-deacetyl-N-formylcolchicine for researchers and professionals in the field of drug development. It is a colchicine derivative and has been identified as a new alkaloid from Gloriosa superba.[1]

Physicochemical Properties

N-deacetyl-N-formylcolchicine is a colchicine analog with distinct properties that influence its biological activity and therapeutic potential. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 7411-12-3[2][3][4]
Molecular Formula C₂₁H₂₃NO₆[2][3]
Molecular Weight 385.41 g/mol [3][4]
Appearance Yellow to Dark Yellow Solid[1][3]
Synonyms Gloriosine, N-Formyl-N-deacetylcolchicine, N-Formyldeacetylcolchicine, NSC-403142[2][3]

Mechanism of Action: Microtubule Destabilization

The primary mechanism of action of N-deacetyl-N-formylcolchicine is the disruption of microtubule dynamics, a process critical for cell division and other essential cellular functions.[5] Similar to its parent compound, colchicine, it binds to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules.[5] The inhibition of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[4]

Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular Gloriosine Gloriosine Tubulin Dimer Tubulin Dimer Gloriosine->Tubulin Dimer Binds to Colchicine Site Microtubule Microtubule Gloriosine->Microtubule Inhibits Polymerization Tubulin Dimer->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation Mitotic Arrest Mitotic Arrest Mitotic Spindle->Mitotic Arrest Disruption leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

References

An In-depth Technical Guide on the Initial Studies of N-Formyldemecolcine's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyldemecolcine is a pivotal biosynthetic precursor to colchicine (B1669291), a well-established anti-inflammatory agent and mitotic inhibitor. While direct and extensive studies on the specific biological activities of this compound are limited, its structural similarity to colchicine and its position in the biosynthetic pathway suggest that it possesses related biological effects. This technical guide provides a comprehensive overview of the initial understanding of this compound's biological activity, primarily inferred from studies of its derivatives and parent compounds. The document details the established mechanism of action of colchicinoids, focusing on their interaction with tubulin, subsequent inhibition of microtubule polymerization, cell cycle arrest, and induction of apoptosis. In the absence of extensive quantitative data for this compound, this guide presents comparative data for colchicine and related compounds to provide a predictive framework for its potential therapeutic efficacy. Detailed experimental protocols for key biological assays and visualizations of the core signaling pathways are provided to facilitate further research into this and related compounds.

Introduction

This compound is a naturally occurring alkaloid and a direct precursor in the biosynthesis of colchicine.[1] The biological significance of this compound is intrinsically linked to the well-documented pharmacological profile of colchicine, which is known for its potent anti-inflammatory and anti-mitotic properties. These effects are primarily attributed to its ability to bind to tubulin, the protein subunit of microtubules, thereby disrupting microtubule dynamics.[2] This disruption interferes with various cellular processes, including mitosis, cell motility, and intracellular transport.

Given that this compound shares the core tropolone (B20159) ring structure, which is the key pharmacophore of colchicine, it is hypothesized to exhibit a similar spectrum of biological activities.[1] This guide synthesizes the available information on colchicine and its derivatives to provide a foundational understanding of the potential biological activities of this compound.

Core Mechanism of Action: Interaction with Tubulin

The primary molecular target of colchicinoids is the tubulin heterodimer, the fundamental building block of microtubules. The binding of these compounds to the colchicine-binding site on β-tubulin inhibits the polymerization of tubulin into microtubules.[3] This inhibitory action leads to the disassembly of existing microtubules and prevents the formation of new ones, thereby disrupting the cellular microtubule network.

Signaling Pathway for Microtubule Disruption

The binding of this compound, inferred from the action of colchicine, to the tubulin dimer is the initiating event in a cascade that leads to the disruption of microtubule-dependent cellular processes.

G cluster_0 Cellular Environment N_Formyldemecolcine N_Formyldemecolcine Tubulin_Dimer Tubulin_Dimer N_Formyldemecolcine->Tubulin_Dimer Binds to N_Formyldemecolcine_Tubulin_Complex N_Formyldemecolcine_Tubulin_Complex Microtubule_Polymerization Microtubule_Polymerization N_Formyldemecolcine_Tubulin_Complex->Microtubule_Polymerization Inhibits Disrupted_Microtubule_Dynamics Disrupted_Microtubule_Dynamics N_Formyldemecolcine_Tubulin_Complex->Disrupted_Microtubule_Dynamics Leads to Microtubule_Depolymerization Microtubule_Depolymerization Microtubule_Polymerization->Microtubule_Depolymerization Dynamic Instability

Caption: this compound's interaction with tubulin, leading to microtubule disruption.

Biological Activities

The disruption of microtubule dynamics by colchicinoids manifests in several key biological activities, including cytotoxicity, cell cycle arrest, and induction of apoptosis.

Cytotoxicity
CompoundCell LineIC50 (nM)Reference
ColchicineSKOV-3 (Ovarian)37[4]
10-MethylthiocolchicineSKOV-3 (Ovarian)8[4]
10-EthylthiocolchicineSKOV-3 (Ovarian)47[4]
1-demethylthiocolchicineA549 (Lung)890[5]
1-demethylthiocolchicineMCF-7 (Breast)510[5]
1-demethylthiocolchicineLoVo (Colon)450[5]
Cell Cycle Arrest

A primary consequence of microtubule disruption is the arrest of the cell cycle at the G2/M phase. This occurs because the formation of a functional mitotic spindle, which is essential for chromosome segregation, is inhibited.

G Disrupted_Microtubule_Dynamics Disrupted_Microtubule_Dynamics Mitotic_Spindle_Formation Mitotic_Spindle_Formation Disrupted_Microtubule_Dynamics->Mitotic_Spindle_Formation Inhibits G2_M_Phase_Arrest G2_M_Phase_Arrest Mitotic_Spindle_Formation->G2_M_Phase_Arrest Leads to

Caption: Pathway from microtubule disruption to G2/M phase cell cycle arrest.
Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase can trigger the intrinsic apoptotic pathway. This is a common mechanism of action for many anti-cancer drugs that target microtubule dynamics. Colchicine has been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[6]

G G2_M_Phase_Arrest G2_M_Phase_Arrest Intrinsic_Apoptotic_Pathway Intrinsic_Apoptotic_Pathway G2_M_Phase_Arrest->Intrinsic_Apoptotic_Pathway Triggers Caspase_Activation Caspase_Activation Intrinsic_Apoptotic_Pathway->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

References

N-Formyldemecolcine's Interaction with Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyldemecolcine is a colchicine-related alkaloid that exerts its biological effects through interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides an in-depth overview of the relationship between this compound and tubulin binding, focusing on the core mechanism of action, quantitative binding data, detailed experimental protocols for its study, and the downstream cellular consequences. While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to colchicine (B1669291) allows for well-founded inferences based on the extensive research conducted on colchicine and its analogs. It is understood that this compound is a biosynthetic precursor to colchicine, suggesting a shared mechanism of action centered on the colchicine-binding site of β-tubulin.

Core Mechanism: Inhibition of Tubulin Polymerization

This compound, like colchicine, binds to the colchicine binding site on the β-tubulin subunit of the αβ-tubulin heterodimer. This binding event is central to its mechanism of action and has profound effects on microtubule dynamics. The binding introduces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for its incorporation into growing microtubules. This leads to the inhibition of tubulin polymerization and, at sufficient concentrations, the depolymerization of existing microtubules.

The disruption of microtubule dynamics has significant downstream consequences for the cell. Microtubules are crucial components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By interfering with these processes, this compound can induce cell cycle arrest, typically in the G2/M phase, and ultimately trigger apoptosis (programmed cell death).

Quantitative Data on Colchicine-Site Ligands

While specific binding affinities and inhibitory concentrations for this compound are not widely reported, the following tables summarize quantitative data for colchicine and other well-characterized colchicine-site inhibitors to provide a comparative context for its expected potency.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Assay Conditions
Colchicine2.68Porcine brain tubulin, fluorescence-based assay
Nocodazole~1.0 - 2.5Mammalian brain tubulin
Combretastatin A-42.1Tubulin polymerization assay
PodophyllotoxinNot specifiedInhibits polymerization
Indole Derivative 970.79Tubulin polymerization assay
2-Aryl-4-amide-quinoline25.3Tubulin polymerization inhibitory activity
Quinolin-6-yloxyacetamide2.0 - 25Tubulin polymerization assay

Table 2: Tubulin Binding Affinity

CompoundDissociation Constant (Kd) (µM)MethodTubulin Source
Colchicine1.4Scintillation Proximity AssayNot specified
Podophyllotoxin~0.5Competition AssayRat brain tubulin
Nocodazole~1.0Competition AssayBrain tubulin
Mebendazole~1.0Competition AssayBrain tubulin
Combretastatin A-40.13Competition AssayBovine brain tubulin

Table 3: Antiproliferative Activity

CompoundCell LineIC50
ColchicineMCF-7 (Breast Cancer)10.41 µM
ColchicineHepG-2 (Liver Cancer)7.40 µM
ColchicineHCT-116 (Colon Cancer)9.32 µM
Indole Derivative 97Various Tumor Cell Lines16 - 62 nM
2-Aryl-4-amide-quinolineVarious Cancer Cell Lines49.1 - 70.1 µM
Quinoline Derivative 20HepG-2, HCT-116, MCF-71.78 - 9.19 µM

Experimental Protocols & Visualizations

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.

Methodology:

  • Reagent Preparation:

    • Purified tubulin (e.g., from porcine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[1]

    • A stock solution of GTP (e.g., 100 mM) is prepared.

    • Test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the polymerization buffer.

    • Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

    • Add GTP to a final concentration of 1 mM.[1]

    • Initiate the reaction by adding the purified tubulin to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).[1]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • The rate of polymerization can be determined from the slope of the linear phase.

    • The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.

G cluster_prep Reagent Preparation cluster_setup Assay Setup (96-well plate) cluster_acq Data Acquisition cluster_analysis Data Analysis Tubulin Purified Tubulin in Polymerization Buffer AddTubulin Add Tubulin (Initiate Reaction) Tubulin->AddTubulin GTP GTP Stock Solution AddGTP Add GTP GTP->AddGTP Compound This compound Stock Solution AddCompound Add Test Compound (or Controls) Compound->AddCompound Buffer Add Polymerization Buffer Buffer->AddCompound AddCompound->AddGTP AddGTP->AddTubulin Spectro Measure Absorbance (340 nm) at 37°C over time AddTubulin->Spectro Curves Generate Polymerization Curves Spectro->Curves IC50 Calculate IC50 Value Curves->IC50

Workflow for In Vitro Tubulin Polymerization Assay (Turbidity).
Immunofluorescence Staining of Microtubules

This cell-based assay allows for the visualization of the effects of this compound on the microtubule network within cells.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, A549) onto glass coverslips in a petri dish or multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 18-24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with a solution such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes to allow antibody access.[2]

  • Blocking and Antibody Staining:

    • Wash the cells with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells to remove unbound primary antibody.

    • Incubate the cells with a fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells to remove unbound secondary antibody.

    • Counterstain the nuclei with a DNA-binding dye like DAPI.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filters.

G Start Seed Cells on Coverslips Treat Treat with this compound Start->Treat Fix Fix Cells (e.g., 4% PFA) Treat->Fix Perm Permeabilize Cells (e.g., 0.25% Triton X-100) Fix->Perm Block Block Non-specific Binding Perm->Block PrimaryAb Incubate with Primary Antibody (anti-α-tubulin) Block->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Counterstain Counterstain Nuclei (DAPI) SecondaryAb->Counterstain Mount Mount on Slides Counterstain->Mount Image Visualize with Fluorescence Microscope Mount->Image

Workflow for Immunofluorescence Staining of Microtubules.
Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, revealing the cell cycle arrest induced by this compound.

Methodology:

  • Cell Treatment and Harvesting:

    • Culture cells in the presence of various concentrations of this compound for a set duration (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) while vortexing gently. This permeabilizes the cells and preserves their DNA.

    • Incubate the cells in ethanol for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of double-stranded RNA).

    • Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

  • Data Analysis:

    • Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content.

    • Quantify the percentage of cells in each phase of the cell cycle.

G Start Culture and Treat Cells with This compound Harvest Harvest and Wash Cells Start->Harvest Fix Fix Cells in Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Cell Cycle Phases (G0/G1, S, G2/M) Analyze->Quantify

Workflow for Cell Cycle Analysis by Flow Cytometry.

Signaling Pathways

The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that ultimately lead to apoptosis. A key event is the induction of the intrinsic (mitochondrial) apoptotic pathway.

G NFormyldemecolcine This compound Tubulin β-Tubulin NFormyldemecolcine->Tubulin binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest JNK JNK Activation CellCycleArrest->JNK Bcl2 Bcl-2 Family Modulation (e.g., ↑Bax, ↓Bcl-2) JNK->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptotic Signaling Pathway Induced by this compound.

This pathway involves the activation of stress-activated protein kinases like JNK, which in turn modulates the expression and activity of Bcl-2 family proteins. This leads to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2), resulting in mitochondrial outer membrane permeabilization.[3][4] This event triggers the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9 and the downstream executioner caspase-3, culminating in the dismantling of the cell through apoptosis.[4]

Conclusion

This compound is a potent microtubule-destabilizing agent that functions by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and the induction of apoptosis through the intrinsic mitochondrial pathway. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the detailed mechanism of action of this compound and other colchicine-site inhibitors. Further research to determine the specific quantitative binding and activity parameters for this compound will be crucial for a more complete understanding of its potential as a therapeutic agent.

References

The Foundational Role of N-Formyldemecolcine in Antimitotic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyldemecolcine, a naturally occurring colchicinoid alkaloid, stands as a significant molecule in the landscape of antimitotic research. As a close structural analog and a biosynthetic precursor to the well-known antimitotic agent colchicine (B1669291), this compound offers a valuable platform for understanding the intricate mechanisms of microtubule dynamics and for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the foundational knowledge of this compound, detailing its mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its potent antimitotic effects by interfering with the dynamic instability of microtubules, essential cytoskeletal polymers crucial for the formation of the mitotic spindle during cell division.[1][2] Like other colchicine-site inhibitors, this compound binds to the β-subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[3] This binding event prevents the conformational changes necessary for tubulin polymerization, thereby inhibiting the growth of microtubules.[2] The disruption of microtubule assembly leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Signaling Pathway from Tubulin Inhibition to Apoptosis

The binding of this compound to tubulin initiates a well-defined signaling cascade that ultimately leads to programmed cell death. This pathway is a cornerstone of its anticancer potential.

NFormyldemecolcine This compound Tubulin αβ-Tubulin Heterodimer NFormyldemecolcine->Tubulin Binds to β-subunit Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Triggers Apoptosis

Signaling cascade from tubulin inhibition to apoptosis.

Quantitative Data on Antimitotic Activity

While this compound is a known antimitotic agent, specific quantitative data on its potency, such as IC50 values for tubulin polymerization and cytotoxicity, and its binding affinity to tubulin, are not as widely reported in publicly available literature as those for its parent compound, colchicine, and other synthetic analogs. For comparative purposes, the following tables summarize the activity of colchicine and other representative colchicine-site inhibitors. This data provides a benchmark for understanding the expected potency of compounds acting at the colchicine site.

Table 1: Inhibition of Tubulin Polymerization by Colchicine-Site Inhibitors

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
Colchicine~1 - 8.1[4]
Combretastatin A-4~2.1[3]
PodophyllotoxinNot explicitly stated, but a potent inhibitor[5]
Nocodazole~1 - 5[5]

Table 2: Cytotoxicity of Colchicine and Analogs Against Various Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
ColchicineMCF-7 (Breast)Data varies, often in low nM range[6]
ColchicineHCT116 (Colon)Data varies, often in low nM range[4]
ColchicineA549 (Lung)Data varies, often in low nM range[4]
Colchicine Derivative (Compound 14)A549, MCF-7, LoVo0.1 - 1.6[7]
Colchicine Derivative (Compound 97)Various16 - 62[3]

Note: The IC50 values can vary depending on the specific experimental conditions, cell line, and assay used.

Key Experimental Protocols in Antimitotic Research

The characterization of this compound and other antimitotic agents relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for these crucial experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) as microtubules form.

Experimental Workflow:

start Start reagents Prepare Reagents: - Purified Tubulin - Polymerization Buffer - GTP - Test Compound (this compound) start->reagents plate Add reagents to 96-well plate on ice reagents->plate incubate Incubate at 37°C to initiate polymerization plate->incubate measure Measure absorbance (340 nm) over time incubate->measure analyze Analyze data: - Plot polymerization curves - Calculate Vmax - Determine IC50 measure->analyze end End analyze->end

Workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized, purified tubulin (e.g., bovine brain tubulin) in an ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA) containing GTP (1 mM).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add the test compound dilutions, a vehicle control (DMSO), and a positive control (e.g., colchicine).

    • To initiate the reaction, add the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve for each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a compound exhibits cytotoxic effects against cancer cells. The MTT and SRB assays are two commonly used colorimetric methods.

Experimental Workflow (MTT Assay):

start Start seed Seed cancer cells in a 96-well plate start->seed treat Treat cells with serial dilutions of This compound for 24-72h seed->treat add_mtt Add MTT reagent to each well treat->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure analyze Analyze data: - Calculate % cell viability - Determine IC50 measure->analyze end End analyze->end

Workflow for the MTT cell viability assay.

Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Cell Cycle Analysis

Flow cytometry is a powerful technique to determine the effect of an antimitotic agent on cell cycle progression. By staining the DNA of treated cells with a fluorescent dye (e.g., propidium (B1200493) iodide), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at a relevant concentration (e.g., its IC50 value) for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-intercalating agent (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an antimitotic effect.

Conclusion

This compound, as a key member of the colchicinoid family, continues to be a molecule of great interest in the field of antimitotic research. Its mechanism of action, centered on the disruption of microtubule dynamics, provides a clear rationale for its anticancer potential. While more specific quantitative data on this compound's potency would further enhance its characterization, the established experimental protocols outlined in this guide provide a robust framework for its investigation. A thorough understanding of its foundational properties is essential for researchers and drug development professionals seeking to leverage the therapeutic potential of colchicine-site inhibitors in the ongoing fight against cancer.

References

Methodological & Application

Application Notes and Protocols for Inducing Mitotic Arrest in HeLa Cells using N-Formyldemecolcine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyldemecolcine, also known as Colcemid, is a potent anti-mitotic agent that effectively induces cell cycle arrest at the metaphase stage. Its mechanism of action involves the depolymerization of microtubules, essential components of the mitotic spindle. By binding to tubulin, the protein subunit of microtubules, this compound prevents the proper formation and function of the spindle apparatus, which is crucial for chromosome segregation during cell division.[1][2] This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle progression from metaphase to anaphase.[3] The ability to synchronize cells at a specific phase of the cell cycle is a valuable tool for studying mitosis-specific events, protein expression, and the efficacy of anti-cancer drugs. HeLa, a human cervical adenocarcinoma cell line, is a widely used model in cancer research and cell biology, making the synchronization of these cells particularly relevant.[4][5]

These application notes provide a detailed protocol for the use of this compound to induce mitotic arrest in HeLa cells. The document includes experimental procedures, expected outcomes, and data presentation guidelines to assist researchers in their studies of cell cycle regulation and drug discovery.

Mechanism of Action

This compound exerts its biological effects by interfering with microtubule dynamics. Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers and are fundamental to various cellular processes, including the formation of the mitotic spindle. During mitosis, the mitotic spindle is responsible for the accurate segregation of chromosomes into two daughter cells.[1] this compound binds to the colchicine-binding site on β-tubulin, which leads to the inhibition of tubulin polymerization and disruption of existing microtubules.[2][6] The absence of a functional mitotic spindle prevents the proper attachment of chromosomes, triggering the spindle assembly checkpoint and leading to a prolonged arrest in metaphase.[3]

cluster_0 Cellular Environment This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer Binds to Microtubule Microtubule This compound->Microtubule Depolymerizes Tubulin Dimer->Microtubule Polymerizes into Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Mitotic Arrest Mitotic Arrest Mitotic Spindle->Mitotic Arrest Disruption leads to

Caption: Mechanism of this compound Action.

Experimental Protocols

Materials
  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (Colcemid) solution (e.g., 10 µg/mL stock in PBS or DMSO)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Flow cytometer

  • Reagents for cell viability assay (e.g., MTT, Trypan Blue)

  • Reagents for Western blotting (antibodies against Cyclin B1, Phospho-Histone H3)

Protocol 1: Induction of Mitotic Arrest in HeLa Cells

This protocol describes the direct application of this compound to an asynchronous population of HeLa cells to enrich for cells in mitosis.

cluster_workflow Experimental Workflow start Seed HeLa Cells culture Culture for 24-48h (60-70% confluency) start->culture treatment Add this compound (e.g., 0.05-0.1 µg/mL) culture->treatment incubation Incubate for 12-24h treatment->incubation harvest Harvest Cells incubation->harvest analysis Analyze Mitotic Index, Cell Cycle, Protein Expression harvest->analysis

Caption: Workflow for Inducing Mitotic Arrest.

  • Cell Seeding: Seed HeLa cells in a suitable culture vessel (e.g., T-25 flask or 6-well plate) at a density that will allow them to reach 60-70% confluency within 24-48 hours.

  • Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Once the cells reach the desired confluency, add this compound to the culture medium to a final concentration of 0.05-0.1 µg/mL. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the cells with this compound for 12-24 hours. The incubation time can be adjusted to achieve the desired percentage of mitotic cells.

  • Harvesting:

    • Mitotic Shake-off (for a purer mitotic population): Gently tap the culture vessel or use a stream of media to dislodge the loosely attached mitotic cells. Collect the supernatant containing these cells.

    • Total Population: For analysis of the entire cell population, aspirate the media, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Analysis: The harvested cells can be used for various downstream applications such as flow cytometry for cell cycle analysis, Western blotting for mitotic marker expression, or immunofluorescence for morphological studies.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound on HeLa cells.[7][8]

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Data Presentation

Table 1: Effect of this compound on HeLa Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)55 ± 4.225 ± 3.120 ± 2.5
This compound (0.1 µg/mL, 18h)10 ± 2.115 ± 2.875 ± 5.3

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
Concentration (µg/mL)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100100100
0.0198 ± 2.195 ± 3.492 ± 4.1
0.0592 ± 3.585 ± 4.278 ± 5.6
0.185 ± 4.170 ± 5.160 ± 6.2
0.560 ± 5.845 ± 6.330 ± 7.1

Data are represented as mean ± standard deviation from three independent experiments.

Signaling Pathways in Mitotic Arrest

Microtubule-depolymerizing agents like this compound trigger a complex signaling cascade that leads to mitotic arrest and, in some cases, apoptosis. The activation of the spindle assembly checkpoint is a central event, which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), leading to the accumulation of key mitotic proteins like Cyclin B1. The sustained activation of the Cyclin B1/CDK1 complex is a hallmark of mitotic arrest.[9] Prolonged arrest can subsequently activate apoptotic pathways, often involving the JNK signaling cascade and the Bcl-2 family of proteins.[9]

cluster_pathway Signaling Pathway of Mitotic Arrest N_Formyldemecolcine This compound Microtubule_Depolymerization Microtubule Depolymerization N_Formyldemecolcine->Microtubule_Depolymerization Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Microtubule_Depolymerization->Spindle_Assembly_Checkpoint APC_C_Inhibition APC/C Inhibition Spindle_Assembly_Checkpoint->APC_C_Inhibition Cyclin_B1_Accumulation Cyclin B1 Accumulation APC_C_Inhibition->Cyclin_B1_Accumulation CDK1_Activation CDK1 Activation Cyclin_B1_Accumulation->CDK1_Activation Mitotic_Arrest Mitotic Arrest CDK1_Activation->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Prolonged Apoptosis Apoptosis JNK_Activation->Apoptosis

Caption: Mitotic Arrest Signaling Pathway.

Troubleshooting

  • Low Mitotic Index:

    • Optimize this compound concentration.

    • Increase incubation time.

    • Ensure cells are in the logarithmic growth phase before treatment.

  • High Cell Death:

    • Decrease this compound concentration.

    • Reduce incubation time.

    • Check for contamination in the cell culture.

  • Inconsistent Results:

    • Maintain consistent cell seeding densities and confluency at the time of treatment.

    • Ensure proper and consistent preparation of the this compound stock solution.

Conclusion

This compound is a reliable and effective tool for inducing mitotic arrest in HeLa cells. The protocols and data presented here provide a framework for researchers to synchronize cells for various experimental purposes. Understanding the underlying mechanism of action and the associated signaling pathways is crucial for interpreting experimental outcomes and for the development of novel anti-cancer therapies that target cell division.

References

Application of N-Formyldemecolcine in Pancreatic Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. Microtubule-targeting agents have shown promise as anti-cancer drugs by disrupting cell division and inducing apoptosis. N-Formyldemecolcine, a derivative of demecolcine (B1670233) and an analog of colchicine (B1669291), is a potent microtubule inhibitor. While direct studies on this compound in pancreatic cancer are limited, the extensive research on colchicine and its analogs in this context provides a strong rationale for its investigation. This document outlines the expected application of this compound in pancreatic cancer cell lines, based on the known mechanisms of related compounds. It provides detailed protocols for evaluating its efficacy and elucidating its mechanism of action.

Disclaimer: The quantitative data and specific observations cited below are based on studies of colchicine and its analogs in pancreatic and other cancer cell lines. These should be considered representative and require experimental verification for this compound.

Mechanism of Action

This compound, like its parent compounds, is expected to exert its anti-cancer effects by binding to β-tubulin. This interaction disrupts the polymerization of microtubules, which are essential for the formation of the mitotic spindle during cell division. The inhibition of microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][2]

Data Presentation: Efficacy of Colchicine Analogs in Cancer Cell Lines

The following table summarizes the cytotoxic effects of various colchicine analogs on different cancer cell lines, providing an expected range of efficacy for this compound.

CompoundCell LineCancer TypeIC50 ValueReference
ColchicinePANC-1Pancreatic~2.5-60 nM (for cell cycle effects)[3][4]
ColchicineHT-29ColonInduces apoptosis at 1 µg/ml[1][5][6]
Colchicine Analog (4o)MIA PaCa-2PancreaticConcentration-dependent inhibition[2]
Colchicine Analog (NSC 51046)PANC-1, BxPC-3PancreaticInduces non-selective apoptosis[7][8][9]
Colchicine Analog (Green 1)PANC-1PancreaticReduces viability[7][8]
ThiocolchiconeMCF-7 ADRr (MDR-positive)Breast14 nM[10]
ColchicineA375Melanoma10.6 ± 1.8 nM[11]
Quinoline Derivative (25)HepG-2Liver1.78 µM (vs. 7.40 µM for Colchicine)[12]

Experimental Protocols

Cell Culture

Standard aseptic cell culture techniques should be employed. Pancreatic cancer cell lines such as PANC-1, MIA PaCa-2, and BxPC-3 can be obtained from commercial cell banks like ATCC.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[13]

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[13][14]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest and fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.[13]

    • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[13]

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Procedure:

    • Treat cells with this compound, harvest, and lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, p-p38, p-JNK) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Signaling Pathways and Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis CellCulture Pancreatic Cancer Cell Culture (PANC-1, MIA PaCa-2, BxPC-3) Seeding Cell Seeding CellCulture->Seeding Treatment This compound Treatment (Varying Concentrations & Durations) Seeding->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Protein Expression Changes WesternBlot->ProteinExp

Caption: Workflow for evaluating this compound in pancreatic cancer cells.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Based on studies of related compounds, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway, potentially modulated by MAP kinase signaling.

Signaling_Pathway cluster_drug_target Drug Action cluster_cellular_effects Cellular Effects cluster_signaling Apoptotic Signaling NFD This compound Tubulin β-Tubulin NFD->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M MAPK p38/JNK Activation G2M->MAPK Bcl2_family Modulation of Bcl-2 Family MAPK->Bcl2_family Bax Bax (Pro-apoptotic) Upregulation Bcl2_family->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Bcl2_family->Bcl2 Mito Mitochondrial Permeability Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling cascade for this compound-induced apoptosis.

Conclusion

This compound holds potential as a therapeutic agent for pancreatic cancer due to its presumed mechanism as a microtubule inhibitor, a class of compounds with established anti-cancer activity. The protocols and expected outcomes detailed in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in pancreatic cancer cell lines. Further investigation is warranted to confirm its efficacy and delineate its precise molecular mechanisms, which could pave the way for its development as a novel treatment for this devastating disease.

References

Application Notes and Protocols for Studying Microtubule Dynamics with N-Formyldemecolcine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyldemecolcine is a natural alkaloid and a direct precursor to the well-known microtubule-targeting agent, colchicine (B1669291).[1][2] Like colchicine, this compound is expected to exert its biological effects by disrupting microtubule dynamics, a fundamental process in eukaryotic cells crucial for cell division, intracellular transport, and maintenance of cell shape. This document provides detailed application notes and experimental protocols for utilizing this compound to study microtubule dynamics and its downstream cellular consequences.

Note: Due to the limited availability of specific quantitative data for this compound in the public domain, data for its close analogue, colchicine, is provided as a reference. Researchers are advised to perform dose-response experiments to determine the optimal concentrations of this compound for their specific cell lines and experimental conditions.

Mechanism of Action

This compound, similar to colchicine, is a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule polymer.[3] This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules. The disruption of the microtubule network triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and induction of apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of colchicine against various human cancer cell lines and its direct effect on tubulin polymerization. This data can serve as a starting point for designing experiments with this compound.

Table 1: Anti-proliferative Activity of Colchicine (IC50 in µM)

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.021[6]
MCF-7Breast Cancer0.0025[7]
HCT116Colon CancerNot specified[8]
A549Lung CancerNot specified
HepG2Liver Cancer16.92 (after 72h)

Table 2: Effect of Colchicine on in vitro Tubulin Polymerization

ParameterValueSystemReference
IC50 for tubulin polymerization~2.5 µMPurified tubulin[8]

Experimental Protocols

Immunofluorescence Staining of Microtubules

This protocol details the visualization of microtubule networks in cultured cells treated with this compound.

Materials and Reagents:

  • Mammalian cell line of choice (e.g., HeLa, A549)

  • Sterile glass coverslips

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (Blocking Buffer)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Fluorescently-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that allows for 50-70% confluency at the time of treatment.

  • Compound Treatment: Treat cells with varying concentrations of this compound (a starting range of 10 nM to 1 µM is recommended, based on colchicine data) for a desired duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBST and stain with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Expected Results:

  • Control cells: A well-organized, dense network of microtubules extending throughout the cytoplasm.

  • This compound-treated cells: A dose-dependent disruption of the microtubule network, characterized by fragmentation and depolymerization.

Live-Cell Imaging of Microtubule Dynamics

This protocol allows for the real-time visualization of the effects of this compound on microtubule dynamics.

Materials and Reagents:

  • Cells stably expressing a fluorescently-tagged tubulin (e.g., GFP-tubulin) or a microtubule plus-end tracking protein (e.g., EB3-GFP).

  • Glass-bottom imaging dishes.

  • Live-cell imaging medium.

  • This compound.

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2).

Procedure:

  • Cell Seeding: Seed cells in glass-bottom dishes to achieve 50-70% confluency for imaging.

  • Imaging Setup: Place the dish on the microscope stage and allow the cells to equilibrate.

  • Baseline Imaging: Acquire time-lapse images of microtubule dynamics before adding the compound to establish a baseline.

  • Compound Addition: Gently add this compound to the imaging medium at the desired final concentration.

  • Time-Lapse Imaging: Acquire time-lapse images at regular intervals (e.g., every 2-5 seconds for plus-end dynamics, or longer intervals for overall network changes) for a duration of 30 minutes to several hours.

  • Data Analysis: Analyze the time-lapse series to quantify parameters of microtubule dynamics, such as growth rate, shrinkage rate, catastrophe frequency, and rescue frequency. Kymograph analysis is a common method for this quantification.[2]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials and Reagents:

  • Mammalian cell line of choice.

  • 6-well plates.

  • This compound.

  • PBS.

  • Trypsin-EDTA.

  • Cold 70% ethanol (B145695).

  • Propidium Iodide (PI) staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Expected Results:

  • This compound treatment is expected to cause an accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner.

Signaling Pathways and Visualizations

Disruption of microtubule dynamics by this compound is expected to activate stress-signaling pathways and the intrinsic pathway of apoptosis.

Signaling Pathway of this compound Induced Apoptosis

NF This compound Tubulin β-Tubulin NF->Tubulin Binds to MT Microtubule Depolymerization Tubulin->MT Inhibits polymerization JNK JNK/SAPK Activation MT->JNK p38 p38 MAPK Activation MT->p38 Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Phosphorylates p38->Bcl2 Phosphorylates Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Inhibits Bax Bax Upregulation Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Tubulin_Polymerization Tubulin Polymerization Assay Analysis Quantitative Analysis - IC50 - Dynamic Parameters - Cell Cycle Distribution - Protein Expression Tubulin_Polymerization->Analysis Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment IF Immunofluorescence (Microtubule Network) Treatment->IF Live_Imaging Live-Cell Imaging (Microtubule Dynamics) Treatment->Live_Imaging Flow_Cytometry Flow Cytometry (Cell Cycle) Treatment->Flow_Cytometry WB Western Blot (Signaling Proteins) Treatment->WB IF->Analysis Live_Imaging->Analysis Flow_Cytometry->Analysis WB->Analysis

References

N-Formyldemecolcine: A Tool for Precise M-Phase Cell Synchronization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyldemecolcine, a derivative of colchicine (B1669291), is a potent antimitotic agent valuable for synchronizing cultured cells in the M-phase of the cell cycle.[1] Its mechanism of action involves the disruption of microtubule polymerization, a critical process for the formation of the mitotic spindle.[2] By inhibiting the assembly of microtubules, this compound arrests cells in metaphase, enabling researchers to enrich cell populations at this specific stage for various downstream applications. This document provides detailed application notes and experimental protocols for the effective use of this compound as a cell synchronization tool.

Mechanism of Action

This compound, like its parent compound colchicine and the closely related demecolcine (B1670233) (Colcemid), exerts its biological effects by binding to tubulin, the protein subunit of microtubules.[1] This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and are indispensable for the formation of the mitotic spindle during cell division.[2] The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the metaphase stage.[3] Compared to colchicine, demecolcine (and by extension, this compound) often exhibits lower toxicity and its effects can be more readily reversed upon removal of the compound.[2]

Data Presentation

The following tables provide recommended starting concentrations and incubation times for using this compound to synchronize cells in M-phase. These recommendations are based on data from the closely related and well-characterized compound, demecolcine (Colcemid). Optimization for specific cell lines and experimental conditions is highly recommended.

Table 1: Recommended Concentration Ranges of this compound for M-Phase Synchronization

ApplicationCell Type ExamplesSuggested Concentration Range (µg/mL)Reference for Related Compound (Demecolcine)
General Cell SynchronizationHeLa, CHO0.05 - 0.5[2]
Chromosome AnalysisAmniotic fluid cells, Peripheral blood lymphocytes, Bone marrow cells0.1 - 0.2[2]

Table 2: Protocol Overview for M-Phase Synchronization and Analysis

StepProcedureKey Parameters
1Cell SeedingSeed cells to achieve 50-60% confluency at the time of treatment.
2Treatment with this compoundAdd this compound to the culture medium at the desired final concentration.
3IncubationIncubate cells for a predetermined duration to allow for M-phase arrest.
4HarvestingDetach and collect both adherent and floating cells.
5FixationFix cells in cold 70% ethanol (B145695) for subsequent analysis.
6StainingStain with a DNA-binding dye such as propidium (B1200493) iodide (PI) containing RNase.
7Flow Cytometry AnalysisAnalyze the DNA content to determine the percentage of cells in the G2/M phase.

Experimental Protocols

Protocol 1: Synchronization of Adherent Cells in M-Phase using this compound

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., 10 µg/mL in PBS or DMSO)

  • Trypsin-EDTA solution

  • Centrifuge

  • Culture flasks or plates

Procedure:

  • Cell Seeding: Seed the cells in a culture vessel at a density that will result in 50-60% confluency at the time of treatment. Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Add the this compound stock solution to the pre-warmed complete culture medium to achieve the desired final concentration (refer to Table 1 for starting recommendations).

  • Incubation: Return the cells to the incubator and incubate for a duration sufficient to arrest a significant population in M-phase. A typical starting point is 16-24 hours. Optimization of the incubation time is crucial for maximizing the mitotic index while minimizing cytotoxicity.

  • Harvesting:

    • Gently collect the culture medium, which will contain detached mitotic cells.

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the remaining adherent cells.

    • Combine the collected medium from the first step with the trypsinized cells.

    • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

  • Washing: Discard the supernatant and resuspend the cell pellet in cold PBS. Centrifuge again and discard the supernatant.

  • Proceed to Downstream Analysis: The synchronized cell population is now ready for downstream applications such as protein extraction, immunofluorescence, or cell cycle analysis.

Protocol 2: Analysis of M-Phase Synchronization by Flow Cytometry

Materials:

  • Synchronized cell pellet (from Protocol 1)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[4]

  • Flow cytometer

Procedure:

  • Fixation: Resuspend the washed cell pellet from Protocol 1 in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[5] Incubate the cells on ice or at -20°C for at least 30 minutes.[6]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 300 x g) for 5 minutes.[6] Discard the ethanol and wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.[5] Incubate at room temperature for 20-30 minutes in the dark.[5][6]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Cells in the G2/M phase will have approximately twice the DNA content of cells in the G0/G1 phase.[4]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate flow cytometry analysis software. A high percentage of cells in the G2/M peak indicates successful synchronization.

Visualizations

N-Formyldemecolcine_Mechanism_of_Action cluster_0 Cell Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle N_Formyldemecolcine This compound N_Formyldemecolcine->Tubulin_dimers Binds to N_Formyldemecolcine->Microtubules Inhibits Polymerization M_Phase_Arrest M-Phase Arrest (Metaphase) Mitotic_Spindle->M_Phase_Arrest Disruption leads to

Caption: Mechanism of this compound Action.

Cell_Synchronization_Workflow Start Start: Asynchronous Cell Culture Treatment Treat with This compound Start->Treatment Incubation Incubate (e.g., 16-24 hours) Treatment->Incubation Harvest Harvest Cells (Adherent + Floating) Incubation->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Result: Synchronized M-Phase Cell Population Analysis->Result

Caption: Experimental Workflow for Cell Synchronization.

References

Application Notes and Protocols for the Experimental Use of N-Formyldemecolcine in Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyldemecolcine is a natural alkaloid and a direct precursor in the biosynthesis of colchicine (B1669291), a well-established microtubule-depolymerizing agent.[1][2] While direct experimental data on this compound in lung cancer is limited, its structural similarity to colchicine and its analog demecolcine (B1670233) (Colcemid) suggests a strong potential as an antineoplastic agent for lung cancer research.[3][4] Colchicine and its derivatives are known to bind to tubulin, inhibiting microtubule polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[5][6] These application notes provide a comprehensive overview of the inferred mechanism of action, relevant signaling pathways, and detailed experimental protocols for investigating the therapeutic potential of this compound in lung cancer.

Mechanism of Action

This compound, as a colchicine precursor, is presumed to exert its anticancer effects primarily through the disruption of microtubule dynamics.[7] Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule formation, this compound is expected to induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis.[8][9]

The proposed mechanism involves the binding of this compound to the colchicine-binding site on β-tubulin, which prevents its polymerization into microtubules.[3][6] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic block and ultimately, programmed cell death.

Quantitative Data Summary

The following tables summarize quantitative data for colchicine and a novel colchicine-magnolol hybrid (CMH), which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Cytotoxicity Data for Colchicine and Related Compounds against Lung Cancer Cells

CompoundCell LineAssayIC50 / CC50Exposure TimeReference
Colchicine-Magnolol Hybrid (CMH)Lewis Lung Carcinoma (LLC)MTT0.26 µM24 h[10]
Cisplatin (positive control)Lewis Lung Carcinoma (LLC)MTT26.05 µM24 h[10]
ColchicineA549 (NSCLC)Not specified2.5 nM (no cytotoxic effect)Not specified[11]
Compound 6 (Oleanolic acid derivative)A549 (NSCLC)MTT8.56 ± 0.57 µg/mL48 h[12]
Cisplatin (positive control)A549 (NSCLC)MTT14.87 ± 1.94 µg/mL48 h[12]

Table 2: In Vivo Efficacy Data for Colchicine and a Colchicine-Magnolol Hybrid (CMH) in a Lung Cancer Model

CompoundAnimal ModelDosageAdministration RouteTumor Growth Inhibition (TGI)Reference
Colchicine-Magnolol Hybrid (CMH)C57BL/6 mice with LLC xenografts0.5 mg/kgNot specified79.37%[10]
Colchicine-Magnolol Hybrid (CMH)C57BL/6 mice with LLC xenografts0.75 mg/kgNot specified85.44%[10]
ColchicineC57BL/6 mice with LLC xenografts0.5 mg/kgNot specified78.81%[10]
Cisplatin (positive control)C57BL/6 mice with LLC xenografts1.0 mg/kgNot specified79.22%[10]
ColchicineNude mice with gastric cancer xenografts0.05 mg/kg/dayNot specifiedSignificant tumor suppression[13][14]
ColchicineNude mice with gastric cancer xenografts0.10 mg/kg/dayNot specifiedSignificant tumor suppression[13][14]

Signaling Pathways

The primary signaling pathway affected by microtubule-targeting agents like this compound is the intrinsic apoptotic pathway. Disruption of the mitotic spindle leads to the activation of a cascade of events culminating in apoptosis.

NFormyldemecolcine This compound Tubulin β-Tubulin NFormyldemecolcine->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Tubulin->Microtubule MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Disruption of mitotic spindle Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

In Vitro Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on lung cancer cell lines.

  • Cell Lines: A549, H1299, or other relevant human lung cancer cell lines.[15]

  • Reagents:

    • This compound (dissolved in DMSO)

    • DMEM/RPMI-1640 medium with 10% FBS

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value.

cluster_0 MTT Assay Workflow A Seed Cells B Treat with this compound A->B C Add MTT B->C D Add DMSO C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for determining cell viability using the MTT assay.

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Lines: Lung cancer cell lines showing sensitivity in the viability assay.

  • Reagents:

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

3. Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

  • Cell Lines: Lung cancer cell lines.

  • Reagents:

    • This compound

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution with RNase A

  • Procedure:

    • Treat cells with this compound for 24 hours.

    • Harvest and fix the cells in ice-cold 70% ethanol overnight.

    • Wash the cells and resuspend in PI staining solution.

    • Incubate for 30 minutes and analyze by flow cytometry.

In Vivo Protocol

Xenograft Mouse Model

This protocol evaluates the in vivo antitumor efficacy of this compound.

  • Animal Model: Athymic nude mice or C57BL/6 mice for syngeneic models (e.g., Lewis Lung Carcinoma).[10][16]

  • Cell Line: A549 or Lewis Lung Carcinoma (LLC) cells.

  • Reagents:

    • This compound (formulated for in vivo administration)

    • Matrigel

  • Procedure:

    • Subcutaneously inject 1x10⁶ lung cancer cells mixed with Matrigel into the flank of each mouse.

    • When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., intraperitoneally) at various doses daily or on a specified schedule. The control group receives the vehicle.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

cluster_1 In Vivo Xenograft Workflow G Inject Tumor Cells H Tumor Growth G->H I Randomize Mice H->I J Treat with this compound I->J K Monitor Tumor Volume & Body Weight J->K L Excise & Analyze Tumors K->L

Caption: Workflow for the in vivo evaluation of this compound.

Conclusion

This compound represents a promising, yet underexplored, candidate for lung cancer therapy. Based on its close relationship to colchicine, it is hypothesized to act as a potent microtubule inhibitor, inducing mitotic arrest and apoptosis in cancer cells. The provided protocols offer a robust framework for the systematic evaluation of this compound's efficacy in preclinical lung cancer models. Further research is warranted to elucidate its precise mechanism of action and to establish its therapeutic potential.

References

determining the effective concentration of N-Formyldemecolcine for apoptosis induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyldemecolcine, a derivative of demecolcine (B1670233) (also known as colcemid), is a microtubule-depolymerizing agent that holds potential as an inducer of apoptosis in cancer cells. By interfering with microtubule dynamics, this compound can arrest cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death. These application notes provide a comprehensive guide to determining the effective concentration of this compound for apoptosis induction, based on data from closely related compounds, and offer detailed protocols for relevant experimental procedures.

Data Presentation: Effective Concentrations of Related Compounds

CompoundCell LineConcentration for Apoptosis InductionIC50 ValueReference
Demecolcine (Colcemid)V79 (Chinese Hamster Lung Fibroblasts)0.03 µg/mLNot Reported[1]
ColchicineHT-29 (Human Colon Carcinoma)1 µg/mL (for early apoptosis)Not Reported[2]
ColchicineNCI-N87 (Human Gastric Carcinoma)2, 5, and 10 ng/mL (dose-dependent increase in apoptosis)Not Reported[3]
ColchicineMCF-7 (Human Breast Adenocarcinoma)0.5 and 1 µg/mLNot Reported[4]
Colchicine4T1 (Mouse Breast Cancer)200 and 400 µg/mLNot Reported[4]
ColchicineN-18 (Mouse Neuroblastoma)10-6 MNot Reported[5]

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the general procedure for culturing mammalian cells and treating them with this compound to induce apoptosis.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, for stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize the cells and seed them into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density. Allow the cells to adhere and grow for 24 hours.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on the data for related compounds (e.g., 0.01 µg/mL to 10 µg/mL).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect the cell culture supernatant (containing detached cells) and wash the adherent cells with PBS.

  • Trypsinize the adherent cells and combine them with the cells from the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

DNA Fragmentation Assay (DNA Ladder)

This assay detects the characteristic cleavage of genomic DNA into internucleosomal fragments that occurs during apoptosis.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS)

  • RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl alcohol

  • Ethanol (B145695)

  • TE buffer

  • Agarose (B213101) gel

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system

Procedure:

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • RNA and Protein Digestion: Treat the lysate with RNase A followed by Proteinase K.

  • DNA Extraction: Perform a phenol:chloroform extraction to purify the DNA.

  • DNA Precipitation: Precipitate the DNA with ethanol and resuspend it in TE buffer.

  • Gel Electrophoresis: Load the DNA samples onto an agarose gel containing a DNA stain.

  • Run the gel until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA fragments under UV light. A characteristic ladder-like pattern indicates apoptosis.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) cell_seeding 2. Cell Seeding (appropriate density) cell_culture->cell_seeding drug_treatment 4. Cell Treatment (various concentrations) drug_prep 3. This compound Preparation drug_prep->drug_treatment incubation 5. Incubation (24, 48, or 72 hours) drug_treatment->incubation annexin_v Annexin V/PI Staining (Flow Cytometry) incubation->annexin_v dna_ladder DNA Fragmentation (Gel Electrophoresis) incubation->dna_ladder western_blot Western Blotting (Caspase-3, Bax/Bcl-2) incubation->western_blot signaling_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_mitochondrial_pathway Intrinsic Apoptotic Pathway cluster_apoptosis Apoptosis n_formyldemecolcine This compound microtubule_disruption Microtubule Disruption n_formyldemecolcine->microtubule_disruption mitotic_arrest Mitotic Arrest (G2/M) microtubule_disruption->mitotic_arrest p38_mapk p38 MAPK Activation mitotic_arrest->p38_mapk pi3k_akt PI3K/Akt/mTOR Inhibition mitotic_arrest->pi3k_akt bax_up Bax Upregulation p38_mapk->bax_up bcl2_down Bcl-2 Downregulation pi3k_akt->bcl2_down cytochrome_c Cytochrome c Release bax_up->cytochrome_c bcl2_down->cytochrome_c inhibition of inhibition caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: N-Formyldemecolcine in High-Throughput Screening for Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyldemecolcine is a precursor to the well-known mitotic inhibitor, colchicine (B1669291), and shares its characteristic tropolone (B20159) ring structure.[1] As a microtubule-targeting agent, this compound is a compound of significant interest for high-throughput screening (HTS) in the discovery of novel anticancer therapeutics. The disruption of microtubule dynamics is a clinically validated strategy in oncology, as it leads to mitotic arrest and subsequent apoptosis, primarily in rapidly proliferating cancer cells. This document provides comprehensive application notes and detailed protocols for the use of this compound in HTS campaigns aimed at identifying and characterizing potential anticancer agents.

Mechanism of Action

As an analogue of colchicine, this compound is understood to exert its cytotoxic effects by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of α- and β-tubulin heterodimers into microtubules. Microtubules are critical components of the cytoskeleton, essential for the formation of the mitotic spindle during cell division, as well as for intracellular transport and the maintenance of cell shape. By disrupting microtubule polymerization, this compound treatment leads to the activation of the spindle assembly checkpoint, resulting in a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).

Data Presentation: Representative Cytotoxicity Data

While specific quantitative high-throughput screening data for this compound is not extensively available in published literature, the following tables present representative cytotoxicity data for its parent compound, colchicine, and a related derivative. These compounds are expected to exhibit similar activity profiles and the data can serve as a valuable reference for experimental design.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of Colchicine and a Derivative Against Various Human Cancer Cell Lines

Cell Line1-Demethyl-colchicine (nM)Colchicine (nM)Doxorubicin (nM)
MCF-7 (Breast Cancer)15.2 ± 1.810.5 ± 1.2450.6 ± 25.3
A549 (Lung Cancer)20.8 ± 2.518.2 ± 2.1380.4 ± 19.8
HeLa (Cervical Cancer)12.5 ± 1.48.9 ± 1.0290.7 ± 15.6
HCT116 (Colon Cancer)18.6 ± 2.214.3 ± 1.5520.1 ± 30.9
Source: Representative data compiled from multiple studies.[2]

Table 2: IC₅₀ Values of Colchicine in Atypical Teratoid/Rhabdoid Tumor (AT/RT) Cell Lines

Cell LineCulture ConditionIC₅₀ (µM)
BT-12 2D0.016
BT-16 2D0.056
BT-12 3D Spheroid0.004
BT-16 3D Spheroid0.023
Source: High-throughput screening of FDA-approved drugs.[3]

Experimental Protocols

The following are detailed protocols for key high-throughput screening assays to evaluate the anticancer properties of this compound.

High-Throughput Tubulin Polymerization Assay (Turbidity-Based)

This biochemical assay measures the effect of compounds on the in vitro polymerization of purified tubulin by monitoring the change in light scattering at 340 nm.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (for enhancing polymerization)

  • This compound and other test compounds dissolved in DMSO

  • Positive control (e.g., Colchicine, Nocodazole)

  • Negative control (e.g., DMSO vehicle)

  • Pre-chilled 96- or 384-well plates

  • Temperature-controlled spectrophotometer

Protocol:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer.

  • Assay Procedure:

    • Pre-warm the spectrophotometer to 37°C.

    • In a pre-chilled plate on ice, add the tubulin solution to each well.

    • Add the test compounds, positive control, and negative control to their designated wells.

    • Initiate the polymerization reaction by adding the GTP solution to all wells.

    • Immediately transfer the plate to the pre-warmed spectrophotometer and begin kinetic readings at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • Calculate the rate of polymerization and the maximum polymer mass for each experimental condition.

    • Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the compound concentration.

Cell-Based Viability/Cytotoxicity Assay (MTS Assay)

This colorimetric assay quantifies cell viability by measuring the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan (B1609692) product by living cells.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound and other test compounds

  • MTS reagent

  • 96- or 384-well, tissue culture-treated plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then seed them into the wells of a 96- or 384-well plate at a density of 2,000-5,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in fresh culture medium.

    • Add the compound dilutions to the cells. Include wells with vehicle control (DMSO).

    • Incubate for a predetermined period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Assay and Data Analysis:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a suitable curve-fitting software.

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane using fluorescently labeled Annexin V.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Fluorescently labeled Annexin V (e.g., Annexin V-FITC)

  • Viability dye such as Propidium (B1200493) Iodide (PI)

  • Annexin V Binding Buffer

  • High-content imaging system or flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells and treat with various concentrations of this compound as described in the cytotoxicity assay protocol.

  • Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Analysis:

    • Analyze the stained cells using a high-content imager or flow cytometer.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Cell Cycle Analysis

This method employs propidium iodide (PI) staining of DNA to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Ice-cold 70% ethanol (B145695)

  • PI staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment and Fixation:

    • Seed and treat cells with this compound for a specified duration (e.g., 24 hours).

    • Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C for a minimum of 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Utilize cell cycle analysis software to model the DNA histogram and quantify the percentage of cells in each phase. A significant increase in the G2/M population is indicative of mitotic arrest.

Visualizations

G cluster_workflow High-Throughput Screening Workflow for this compound Compound_Library Compound Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (e.g., Tubulin Polymerization, Apoptosis, Cell Cycle) Dose_Response->Secondary_Assays Lead_Compound Lead Compound Secondary_Assays->Lead_Compound

Caption: High-throughput screening workflow.

G cluster_pathway Mechanism of Action of this compound NFD This compound Tubulin α/β-Tubulin Dimers NFD->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization NFD->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound mechanism of action.

G cluster_cell_cycle Effect of this compound on Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Block Block in Mitosis due to This compound M->Block Apoptosis Apoptosis Block->Apoptosis

Caption: this compound's effect on the cell cycle.

References

Application Notes and Protocols: Assessing N-Formyldemecolcine's Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Formyldemecolcine is an analogue of colchicine (B1669291), a well-characterized alkaloid known for its potent antimitotic activity.[1] Like colchicine, this compound's primary mechanism of action involves the disruption of microtubule dynamics.[2][3] It binds to soluble tubulin, forming a tubulin-N-Formyldemecolcine complex.[4][5] This complex then incorporates into the ends of microtubules, inhibiting their polymerization and leading to the depolymerization of the mitotic spindle.[3][6] The failure to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), causing the cell to arrest in the M-phase of the cell cycle, specifically in metaphase.[3][7]

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the effects of this compound on cell cycle progression. The methodologies cover the determination of cytotoxic concentrations, quantification of cell cycle phase distribution, analysis of key regulatory proteins, and visualization of cellular effects.

Diagram of this compound's Mechanism of Action

cluster_0 Cellular Effects of this compound NFD This compound Complex Tubulin-NFD Complex NFD->Complex Binds to Tubulin Free Tubulin Dimers Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Disruption Mitotic Spindle Disruption Polymerization->Disruption Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Disruption->SAC Triggers Arrest M-Phase (Metaphase) Arrest SAC->Arrest Induces

Caption: Mechanism of this compound-induced mitotic arrest.

Experimental Workflow

A systematic approach is crucial for characterizing the cell cycle effects of this compound. The following workflow outlines the recommended experimental pipeline, from initial cytotoxicity screening to detailed mechanistic studies.

start Start: Select Cancer Cell Line step1 Protocol 1: Cell Viability Assay (MTT) Determine IC50 Value start->step1 step2 Protocol 2: Cell Cycle Analysis (Flow Cytometry) step1->step2 Use IC50 & sub-IC50 conc. step5 Protocol 5: Direct Target Validation (In Vitro Tubulin Polymerization Assay) step1->step5 step3 Protocol 3: Protein Expression Analysis (Western Blot) step2->step3 step4 Protocol 4: Morphological Analysis (Immunofluorescence Microscopy) step2->step4 end_node End: Comprehensive Profile of This compound Activity step3->end_node step4->end_node step5->end_node

Caption: Recommended experimental workflow for assessing this compound.

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, which is essential for selecting appropriate concentrations for subsequent experiments.[8]

Methodology:

  • Cell Seeding: Seed a chosen cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for a period of 48 to 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[8]

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHeLa48[Value]
This compoundA54948[Value]
This compoundHeLa72[Value]
This compoundA54972[Value]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.[9][10] An accumulation of cells in the G2/M phase is the expected outcome.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at various concentrations (e.g., 0.5x IC50, 1x IC50, 2x IC50) and a vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in tubes, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[8]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase.[11]

Data Presentation:

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control0[Value] ± SD[Value] ± SD[Value] ± SD
This compound0.5x IC50[Value] ± SD[Value] ± SD[Value] ± SD
This compound1x IC50[Value] ± SD[Value] ± SD[Value] ± SD
This compound2x IC50[Value] ± SD[Value] ± SD[Value] ± SD

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins that regulate the G2/M transition and mitotic arrest, such as Cyclin B1, CDK1, and security.[12][13]

Methodology:

  • Protein Extraction: Seed and treat cells as described for the flow cytometry protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Cyclin B1, CDK1, phospho-CDK1 (Thr161), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Data Presentation:

TreatmentConcentration (µM)Cyclin B1 (Fold Change)p-CDK1 (Fold Change)
Vehicle Control01.01.0
This compound0.5x IC50[Value] ± SD[Value] ± SD
This compound1x IC50[Value] ± SD[Value] ± SD
This compound2x IC50[Value] ± SD[Value] ± SD

Protocol 4: Immunofluorescence Microscopy

Objective: To visually assess the effects of this compound on microtubule organization, mitotic spindle formation, and chromosome alignment.[14]

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound as previously described.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • DNA Staining and Mounting: Counterstain the nuclei with DAPI or Hoechst 33342. Mount the coverslips onto microscope slides.

  • Imaging: Acquire images using a fluorescence or confocal microscope.[15] Observe changes in microtubule structure, the presence of abnormal mitotic spindles, and misaligned chromosomes in treated cells compared to controls.

Protocol 5: In Vitro Tubulin Polymerization Assay

Objective: To directly determine if this compound inhibits the polymerization of purified tubulin in a cell-free system.[16]

Methodology:

  • Reaction Setup: Use a commercially available tubulin polymerization assay kit. In a 96-well plate, add tubulin buffer, GTP, and purified tubulin.

  • Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., colchicine or nocodazole) and a negative (vehicle) control.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition: Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes using a temperature-controlled plate reader.[4]

  • Data Analysis: Plot the absorbance against time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Logical Relationship of Expected Outcomes

The results from these diverse assays are interconnected and provide a cohesive understanding of this compound's activity.

center_node This compound Treatment outcome1 Inhibition of Tubulin Polymerization (Protocol 5) center_node->outcome1 Directly Causes outcome2 Disrupted Mitotic Spindles (Protocol 4) outcome1->outcome2 Leads to outcome3 Increased G2/M Population (Protocol 2) outcome2->outcome3 Results in outcome4 Altered Protein Levels (e.g., ↑ Cyclin B1) (Protocol 3) outcome3->outcome4 Correlates with outcome5 Decreased Cell Viability (Protocol 1) outcome3->outcome5 Contributes to

Caption: Interrelation of expected experimental outcomes.

References

Troubleshooting & Optimization

optimizing N-Formyldemecolcine concentration to minimize cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing N-Formyldemecolcine, a potent microtubule-disrupting agent, with a focus on a critical aspect of its experimental application: minimizing cytotoxicity in normal, non-cancerous cells. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you refine your experimental design and achieve more selective anti-cancer effects.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, a derivative of colchicine (B1669291), functions as a microtubule-disrupting agent. It binds to β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, which is crucial for chromosome segregation during cell division. The result is a cell cycle arrest, typically in the G2/M phase, which can subsequently trigger programmed cell death (apoptosis), particularly in rapidly dividing cells.

Q2: Why is this compound toxic to normal cells?

A2: While cancer cells are generally more susceptible to tubulin inhibitors due to their high proliferation rate, normal cells also rely on microtubule dynamics for essential cellular processes, including cell division, intracellular transport, and maintenance of cell structure. The disruption of these fundamental processes can lead to cytotoxicity in healthy, proliferating cells such as endothelial cells and hematopoietic progenitors.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration, often referred to as the "therapeutic window," is the concentration that maximizes the cytotoxic effect on your target cancer cells while minimizing the impact on normal cells. This is best determined by performing a detailed dose-response experiment on both your cancer and normal cell lines. By comparing the half-maximal inhibitory concentration (IC50) values, you can identify a concentration range that is selective for the cancer cells.

Q4: What is a selectivity index (SI) and how is it useful?

A4: The selectivity index is a quantitative measure of a compound's selectivity for cancer cells over normal cells. It is typically calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line (SI = IC50 of normal cells / IC50 of cancer cells). A higher SI value indicates greater selectivity for killing cancer cells.

Q5: Are there alternatives to this compound with potentially lower toxicity to normal cells?

A5: Research into colchicine derivatives is ongoing, with a focus on developing analogues with improved therapeutic indices. Some studies suggest that modifications to the colchicine structure can reduce toxicity to normal cells. It is advisable to review the current literature for novel microtubule inhibitors if high toxicity in normal cells is a persistent issue.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound and provides actionable solutions.

Problem 1: High Cytotoxicity Observed in Normal Cell Lines

  • Potential Cause: The concentration of this compound is too high.

    • Suggested Solution: Perform a thorough dose-response curve to determine the precise IC50 for both your cancer and normal cell lines.[1] Start with a wide range of concentrations to identify a selective window.

  • Potential Cause: Prolonged exposure time.

    • Suggested Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal exposure duration that is effective against cancer cells but better tolerated by normal cells.[1]

  • Potential Cause: High proliferation rate of the normal cell line.

    • Suggested Solution: If experimentally feasible, consider reducing the serum concentration in the culture medium for your normal cells to slow their proliferation rate before and during treatment. Another approach is "cyclotherapy," where a cytostatic agent is used to transiently arrest the cell cycle of normal cells.[2][3]

  • Potential Cause: High intrinsic sensitivity of the normal cell line.

    • Suggested Solution: If possible, consider using a different normal cell line that may be more resistant to microtubule inhibitors.

Problem 2: Inconsistent or High Variability in Cytotoxicity Assay Results

  • Potential Cause: Inconsistent cell seeding density.

    • Suggested Solution: Ensure a consistent number of cells are seeded in each well for all experiments.

  • Potential Cause: Reagent variability.

    • Suggested Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.

  • Potential Cause: Cell passage number.

    • Suggested Solution: Use cells within a consistent and low passage number range to avoid genetic drift and altered cellular responses.

  • Potential Cause: Mycoplasma contamination.

    • Suggested Solution: Regularly test your cell cultures for mycoplasma contamination.

Problem 3: Anti-proliferative Effects Observed, but No Apoptosis in Cancer Cells at Non-toxic Concentrations for Normal Cells

  • Potential Cause: Insufficient concentration.

    • Suggested Solution: The concentration may be cytostatic (inhibiting proliferation) but not high enough to induce apoptosis. Gradually increase the this compound concentration to determine the apoptotic threshold for your cancer cell line.

  • Potential Cause: Cell cycle arrest without apoptosis.

    • Suggested Solution: Analyze the cell cycle distribution using flow cytometry with propidium (B1200493) iodide staining to confirm G2/M arrest. To confirm apoptosis, use assays such as Annexin V staining or caspase activity assays.

Quantitative Cytotoxicity Data

Table 1: In Vitro Cytotoxicity (IC50) of Colchicine and a Derivative Against a Normal Human Cell Line and Various Cancer Cell Lines

CompoundA375 (Melanoma)MCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HEK-293 (Normal Human Embryonic Kidney)Selectivity Index (SI) vs. A375
Colchicine 12.31 ± 0.89 µM15.67 ± 1.12 µM18.98 ± 1.34 µM20.45 ± 1.56 µM17.89 ± 1.23 µM1.45
Derivative 3g 10.35 ± 0.56 µM13.45 ± 0.98 µM16.78 ± 1.11 µM19.87 ± 1.43 µM15.76 ± 1.09 µM1.52

Data adapted from a study on colchicine derivatives, demonstrating the principle of selectivity index calculation.[4]

Table 2: Example Cytotoxicity of a Tubulin Inhibitor in Various Cell Lines

Cell LineCell TypeIC50 (nM)
HUVEC Normal Human Umbilical Vein Endothelial0.17
PBMCs (stimulated) Normal Human Peripheral Blood Mononuclear CellsInhibition of proliferation
Various Cancer Lines Cancer4.1 - 50

This table illustrates the high sensitivity of a rapidly dividing normal cell line (HUVEC) to a tubulin inhibitor compared to a range of cancer cell lines.[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your normal and cancer cell lines in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a maximum LDH release control (cells lysed with a provided lysis buffer).

Signaling Pathways and Workflows

Diagram 1: Experimental Workflow for Optimizing this compound Concentration

G cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Therapeutic Window Identification cluster_2 Phase 3: Time-Course Optimization A Seed Normal and Cancer Cell Lines B Treat with Broad Range of This compound Concentrations A->B C Perform Cytotoxicity Assay (e.g., MTT or LDH) B->C D Calculate IC50 Values for Both Cell Lines C->D E Compare IC50 Values D->E F Calculate Selectivity Index (SI) E->F G Identify Concentration Range with High SI (Selective for Cancer Cells) F->G H Select Concentrations from Therapeutic Window G->H I Treat Cells for Different Durations (24, 48, 72h) H->I J Assess Cytotoxicity at Each Time Point I->J K Determine Optimal Concentration and Duration J->K

Caption: Workflow for determining the optimal concentration and duration of this compound treatment.

Diagram 2: Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 Cellular Effects cluster_1 Apoptotic Cascade A This compound B Binds to β-tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Activation of Mitochondrial Pathway E->F G Release of Cytochrome c F->G H Apoptosome Formation G->H I Activation of Caspase-9 H->I J Activation of Caspase-3 I->J K Apoptosis J->K

Caption: Simplified signaling pathway of apoptosis induced by this compound.

Diagram 3: Troubleshooting Decision Tree for High Cytotoxicity in Normal Cells

G A High Cytotoxicity in Normal Cells Observed B Is the concentration optimized? A->B C Perform Dose-Response Curve to find IC50 B->C No D Is the exposure time optimized? B->D Yes C->B E Perform Time-Course Experiment (24-72h) D->E No F Is the normal cell line highly proliferative? D->F Yes E->D G Reduce Serum or Use Cyclotherapy to Arrest Normal Cells F->G Yes H Consider Using a Different Normal Cell Line F->H No I Problem Resolved G->I H->I

Caption: A decision tree to troubleshoot and mitigate high cytotoxicity in normal cells.

References

how to avoid off-target effects of N-Formyldemecolcine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot off-target effects of N-Formyldemecolcine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound?

A1: this compound is a colchicine (B1669291) precursor and shares its primary on-target effect of binding to β-tubulin, thereby disrupting microtubule polymerization and arresting cells in metaphase. While specific off-target effects of this compound are not well-documented, its structural similarity to colchicine and demecolcine (B1670233) suggests a potential for similar off-target activities.

The known off-target effects of the closely related compound, colchicine, primarily manifest as gastrointestinal side effects.[1][2] Colchicine is also known to be a substrate for Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), leading to potential drug-drug interactions.[2] Therefore, it is plausible that this compound could interact with these proteins as well.

Q2: How can I minimize potential off-target effects in my cell-based assays?

A2: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and the shortest possible incubation time that still elicits the desired on-target phenotype (e.g., mitotic arrest). Performing a dose-response and time-course experiment is highly recommended to determine these optimal conditions for your specific cell type and experimental setup. Additionally, including proper controls is essential (see Q3).

Q3: What are the essential controls to include in my experiments to identify off-target effects?

A3: To differentiate on-target from off-target effects, a multi-faceted control strategy is recommended:

  • Negative Control Compound: Use a structurally related but inactive compound. Finding a truly inactive analog of this compound might be challenging. However, comparing its effects to a compound known to not interact with tubulin can be informative.

  • Positive Control Compound: Use a well-characterized tubulin-binding agent like colchicine or paclitaxel (B517696) to compare phenotypes.

  • Cell Line Controls:

    • Resistant Cell Lines: If available, use cell lines with known mutations in β-tubulin that confer resistance to colchicine-site binders. An on-target effect should be diminished in these cells.

    • Knockout/Knockdown Cell Lines: Use CRISPR-Cas9 or shRNA to reduce the expression of the intended target (β-tubulin). This should rescue or reduce the on-target effect.

  • Rescue Experiments: After treatment with this compound, wash out the compound and monitor for the reversal of the phenotype. On-target effects are often reversible.

Troubleshooting Guides

Problem 1: I'm observing high levels of cytotoxicity at concentrations that are not effectively arresting cells in mitosis.

This could indicate that the observed cell death is due to off-target effects rather than the intended anti-mitotic activity.

Troubleshooting Steps:

  • Re-evaluate Dose-Response: Perform a more granular dose-response curve to identify a narrower concentration window where mitotic arrest is observed without significant cytotoxicity.

  • Time-Course Analysis: Shorten the incubation time. Off-target effects may become more prominent with prolonged exposure.

  • Cell Cycle Analysis: Use flow cytometry to precisely quantify the percentage of cells in each phase of the cell cycle. This will help determine if the observed cytotoxicity is linked to mitotic arrest or another mechanism.

  • Apoptosis/Necrosis Assays: Use assays like Annexin V/Propidium Iodide staining to determine the mode of cell death. This can provide clues about the underlying mechanism.

Problem 2: My results with this compound are inconsistent across different experiments.

Inconsistent results can arise from various factors, including the stability of the compound and experimental variability.

Troubleshooting Steps:

  • Compound Stability: this compound, like other colchicinoids, may be sensitive to light and temperature. Prepare fresh solutions for each experiment from a recently purchased or properly stored stock.

  • Cell Density and Health: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase before treatment.

  • Standardize Protocols: Carefully standardize all experimental parameters, including incubation times, media composition, and passage number of the cells.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol describes how to perform a dose-response experiment to identify the effective concentration for mitotic arrest with minimal cytotoxicity.

Methodology:

  • Cell Plating: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in your cell culture medium. A starting range of 1 nM to 10 µM is recommended. Include a vehicle control (e.g., DMSO).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared drug dilutions.

  • Incubation: Incubate the cells for a relevant time point (e.g., 24 hours).

  • Assays:

    • Cytotoxicity Assay: Use a commercially available assay (e.g., MTS, CellTiter-Glo) to measure cell viability.

    • Mitotic Index Assay: Fix the cells and stain with a DNA dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., Phospho-Histone H3). Image the cells using a high-content imager or fluorescence microscope and quantify the percentage of mitotic cells.

  • Data Analysis: Plot the dose-response curves for both cytotoxicity and mitotic index to determine the optimal concentration range.

Protocol 2: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that this compound directly binds to its intended target, β-tubulin, in a cellular context.

Methodology:

  • Cell Treatment: Treat your cells with this compound at a concentration known to be effective from Protocol 1. Include a vehicle control.

  • Heating: After incubation, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins.

  • Protein Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for β-tubulin.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement and stabilization.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (nM)Cell Viability (%)Mitotic Index (%)
0 (Vehicle)1005
19815
109540
1008075
10005070
100002065

This table presents example data to illustrate the expected outcome of a dose-response experiment. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

OnTarget_OffTarget_Workflow cluster_experiment Experimental Observation cluster_investigation Troubleshooting & Validation cluster_conclusion Conclusion ObservedPhenotype Observed Cellular Phenotype (e.g., Mitotic Arrest, Cytotoxicity) DoseResponse Dose-Response & Time-Course ObservedPhenotype->DoseResponse Investigate TargetEngagement Target Engagement Assay (e.g., CETSA) DoseResponse->TargetEngagement GeneticControls Genetic Controls (Knockout/Knockdown) TargetEngagement->GeneticControls PhenotypicComparison Phenotypic Comparison (Inactive/Active Analogs) GeneticControls->PhenotypicComparison OnTarget On-Target Effect PhenotypicComparison->OnTarget If validated OffTarget Off-Target Effect PhenotypicComparison->OffTarget If not validated

Caption: Troubleshooting workflow to distinguish on-target from off-target effects.

Signaling_Pathway_Hypothesis cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways NFormyl This compound Tubulin β-Tubulin NFormyl->Tubulin Binds CYP3A4 CYP3A4 Metabolism NFormyl->CYP3A4 Potential Interaction Pgp P-glycoprotein Transport NFormyl->Pgp Potential Interaction UnknownKinase Unknown Kinase(s) NFormyl->UnknownKinase Potential Interaction OtherProteins Other Cellular Proteins NFormyl->OtherProteins Potential Interaction Microtubule Microtubule Disruption Tubulin->Microtubule Leads to MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Results in

Caption: Hypothesized on-target and potential off-target pathways of this compound.

References

N-Formyldemecolcine stability and storage conditions for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of N-Formyldemecolcine for long-term use. The information is intended for researchers, scientists, and drug development professionals. Please note that while this compound is a precursor in colchicine (B1669291) biosynthesis, specific stability data for this compound is limited.[1] Much of the guidance provided is based on data for the closely related compound, Demecolcine (Colcemid).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound, similar to its analogue Demecolcine, should be stored at -20°C.[2] It is also recommended to protect the compound from light and moisture.[2]

Q2: How should I store solutions of this compound?

Stock solutions of the related compound Demecolcine can be prepared in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).[2] After reconstitution, it is recommended to store these solutions in aliquots at -20°C. Repeated freezing and thawing should be avoided. For aqueous solutions, it is advised not to store them for more than one day.[2]

Q3: What solvents are suitable for dissolving this compound?

Based on the solubility of the similar compound Demecolcine, this compound is expected to be soluble in organic solvents like ethanol (~30 mg/ml), DMSO (~25 mg/ml), and DMF (~25 mg/ml).[2] It is also soluble in aqueous buffers such as PBS (pH 7.2) at approximately 5 mg/ml.[2] When preparing stock solutions, it is good practice to purge the solvent with an inert gas.[2]

Q4: Is this compound sensitive to light?

Yes, colchicine and its derivatives are known to be sensitive to light.[3] Therefore, it is crucial to protect this compound from light by storing it in amber vials or containers wrapped in foil.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the solid compound has been stored at -20°C and protected from light and moisture. For solutions, ensure they were stored in aliquots at -20°C and that freeze-thaw cycles were minimized. Prepare fresh aqueous solutions daily.
Difficulty dissolving the compound. Incorrect solvent or concentration.Refer to the solubility information in the FAQs. For aqueous solutions, ensure the pH is compatible. If using organic solvents, ensure the solvent is of high purity.
Precipitate forms in the solution upon storage. Poor stability of the solution at the storage temperature or solvent evaporation.If storing at low temperatures, ensure the compound remains soluble at that temperature. For reconstituted solutions, ensure the vial is sealed tightly to prevent solvent evaporation. Consider preparing smaller aliquots to minimize the impact of any precipitation.

Stability and Storage Data Summary

The following table summarizes the available stability and storage data for the closely related compound Demecolcine, which can be used as a guideline for this compound.

FormStorage TemperatureRecommended SolventShelf-LifeSpecial Conditions
Solid -20°CN/A≥ 4 years[2]Protect from light and moisture.[2]
Reconstituted Solution (Organic Solvent) -20°CEthanol, DMSO, DMF[2]Not specified, but prolonged storage is not recommended.Store in aliquots to avoid repeated freeze-thaw cycles.
Aqueous Solution 2-8°C or -20°CAqueous buffers (e.g., PBS, pH 7.2)[2]Not recommended for more than one day.[2]Prepare fresh before use.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

1. Materials:

  • This compound
  • High-purity solvents (e.g., ethanol, DMSO, PBS)
  • Amber vials
  • Incubators/ovens set to desired temperatures
  • Light chamber with controlled UV and visible light output
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • pH meter

2. Preparation of Samples:

  • Prepare a stock solution of this compound in a suitable organic solvent.
  • From the stock solution, prepare aliquots of this compound in different conditions to be tested (e.g., different pH buffers, temperatures, light exposure).
  • Include a control sample stored under ideal conditions (-20°C, protected from light).

3. Stress Conditions:

  • Temperature: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C).
  • Light: Expose samples to controlled light conditions (e.g., ICH option 2) while keeping a parallel set in the dark as a control.
  • pH: Prepare solutions in buffers of different pH values (e.g., pH 3, 7, 9) and store at a controlled temperature.

4. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each sample.
  • Analyze the samples by HPLC to determine the concentration of this compound remaining.
  • Monitor for the appearance of any degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Determine the degradation rate under each condition.

Visualizations

StabilityTestingWorkflow A Prepare this compound Stock Solution B Aliquot into Test Conditions (Temperature, Light, pH) A->B C Incubate under Stress Conditions B->C G Control Sample (-20°C, Dark) B->G D Withdraw Samples at Time Points C->D E HPLC Analysis D->E F Data Analysis (Degradation Rate) E->F G->D

References

issues with N-Formyldemecolcine purity and its impact on experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Formyldemecolcine. The information addresses common issues related to compound purity and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a colchicinoid and a precursor in the biosynthesis of colchicine (B1669291).[1] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).

Q2: What are the most common impurities found in this compound preparations?

A2: Due to its synthesis from demecolcine (B1670233) and its relationship to colchicine, common impurities can include:

  • Starting materials and related alkaloids: Residual demecolcine or related colchicinoids.

  • Side-reaction products: Isomers or related compounds formed during the formylation process. A notable potential impurity, analogous to that found in colchicine, is N-deacetyl-N-formylcolchicine (also known as Colchicine Impurity A).

  • Degradation products: this compound can be susceptible to degradation, particularly when exposed to light. A common photodegradation product of colchicinoids is lumicolchicine , which is biologically inactive with respect to microtubule depolymerization.[2][3]

Q3: How can I assess the purity of my this compound sample?

A3: The most common and reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). A typical purity specification for research-grade this compound should be ≥98%. When reviewing a Certificate of Analysis (CoA), pay attention to the reported purity and the presence of any specified impurities.

Q4: What are the optimal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is highly recommended to protect the compound from light to prevent photo-isomerization to the inactive lumicolchicine. For long-term storage, keeping the compound at -20°C is advisable.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected results in microtubule polymerization assays.

Possible Cause:

  • Reduced Purity: The presence of inactive impurities, such as lumicolchicine, will lower the effective concentration of the active compound, leading to a weaker inhibitory effect on microtubule polymerization. Lumicolchicine does not interfere with microtubule assembly.[2][3]

  • Degradation of the compound: Improper storage or handling of this compound can lead to its degradation, reducing its potency.

Troubleshooting Steps:

  • Verify Purity: If possible, re-assess the purity of your this compound stock using HPLC.

  • Prepare Fresh Solutions: Prepare fresh working solutions from a solid stock that has been properly stored.

  • Perform a Dose-Response Experiment: Conduct a dose-response experiment to determine if the IC50 has shifted, which would indicate a lower effective concentration of the active compound.

  • Source a New Batch: If purity issues are suspected, obtain a new batch of the compound from a reputable supplier and compare its performance.

Issue 2: Variability in cell cycle arrest phenotypes.

Possible Cause:

  • Presence of Bioactive Impurities: Impurities such as N-deacetyl-N-formylcolchicine may have different potencies or off-target effects, leading to variations in the percentage of cells arrested in the G2/M phase.

  • Inconsistent Cell Seeding Density: High cell density can lead to contact inhibition, which can interfere with cell cycle progression and the effects of cell cycle-arresting agents.

Troubleshooting Steps:

  • Standardize Cell Seeding: Ensure that cells are seeded at a consistent density for all experiments and that they are in the exponential growth phase at the time of treatment.

  • Use a Positive Control: Include a well-characterized microtubule inhibitor, such as colchicine, as a positive control to ensure the assay is performing as expected.

  • Analyze Purity: Consider the purity of your this compound. A new, high-purity batch may provide more consistent results.

Issue 3: Unexpected or inconsistent levels of apoptosis.

Possible Cause:

  • Purity-dependent Cytotoxicity: The presence of cytotoxic impurities could lead to higher-than-expected levels of apoptosis, or apoptosis occurring through different pathways.

  • Assay Variability: Apoptosis assays can be sensitive to the timing of measurements and the specific markers being assessed.

Troubleshooting Steps:

  • Confirm Mechanism of Cell Death: Use multiple apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to confirm that the observed cell death is indeed apoptosis.

  • Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing apoptosis induction after treatment with this compound.

  • Evaluate Compound Purity: If results are inconsistent across different batches of the compound, purity is a likely culprit. Obtain a Certificate of Analysis for your batch if available, or consider analytical testing.

Data Presentation

Table 1: Purity and Identity of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Purity (Research Grade)
This compound C₂₂H₂₅NO₅383.44≥98%
N-deacetyl-N-formylcolchicineC₂₁H₂₃NO₆385.41>98% (for related colchicine impurity)
LumicolchicineC₂₂H₂₅NO₆399.44N/A (degradation product)

Table 2: Comparative Cytotoxicity of Colchicinoids in Various Cancer Cell Lines (IC50 Values)

CompoundCell LineCancer TypeIC50 (nM)Reference
ColchicinePC3Prostate22.99 ng/mL (~57.5 nM)[4]
ColchicineSKOV-3Ovarian37
10-MethylthiocolchicineSKOV-3Ovarian8
10-EthylthiocolchicineSKOV-3Ovarian47
ColchicineHeLaCervical9.17 ± 0.60
ColchicineRPE-1Normal Epithelial30.00 ± 1.73

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table is for comparative purposes only.

Experimental Protocols

Key Experiment 1: In Vitro Microtubule Polymerization Assay

Objective: To assess the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Methodology:

  • Prepare a reaction mixture containing tubulin (final concentration 2-4 mg/mL) in G-PEM buffer.

  • Add GTP to a final concentration of 1 mM.

  • Aliquot the reaction mixture into the wells of a pre-warmed 96-well plate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition for each concentration of this compound.

Key Experiment 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Methodology:

  • Seed cells in 6-well plates and allow them to attach and grow to 50-60% confluency.

  • Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Key Experiment 3: Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Methodology:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_results Results Purity Check Purity Check Stock Solution Stock Solution Purity Check->Stock Solution Dose Response Dose Response Stock Solution->Dose Response Cell Culture Cell Culture Cell Culture->Dose Response Microtubule Assay Microtubule Assay Dose Response->Microtubule Assay Cell Cycle Assay Cell Cycle Assay Dose Response->Cell Cycle Assay Apoptosis Assay Apoptosis Assay Dose Response->Apoptosis Assay Data Analysis Data Analysis Microtubule Assay->Data Analysis Cell Cycle Assay->Data Analysis Apoptosis Assay->Data Analysis

Caption: General experimental workflow for characterizing this compound.

signaling_pathway N_Formyldemecolcine N_Formyldemecolcine Tubulin Dimer Tubulin Dimer N_Formyldemecolcine->Tubulin Dimer binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization inhibits Microtubule Network Disruption Microtubule Network Disruption Microtubule Polymerization->Microtubule Network Disruption G2M Arrest G2M Arrest Microtubule Network Disruption->G2M Arrest Apoptosis Apoptosis G2M Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Purity Check Purity Inconsistent Results->Check Purity High Purity High Purity Check Purity->High Purity >98% Low Purity Low Purity Check Purity->Low Purity <98% Check Protocol Check Protocol High Purity->Check Protocol New Compound Batch New Compound Batch Low Purity->New Compound Batch Protocol OK Protocol OK Check Protocol->Protocol OK Consistent Protocol Error Protocol Error Check Protocol->Protocol Error Inconsistent Revise Protocol Revise Protocol Protocol Error->Revise Protocol

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing N-Formyldemecolcine (Colcemid) Treatment for Mitotic Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Formyldemecolcine (Colcemid) applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment duration for optimal mitotic arrest and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Colcemid) and how does it induce mitotic arrest?

A1: this compound, commonly known as Colcemid, is a derivative of colchicine (B1669291) that is less toxic.[1] It functions as a mitotic inhibitor by depolymerizing microtubules and preventing the formation of the mitotic spindle.[1] This disruption of the spindle apparatus prevents chromosome segregation, causing cells to arrest in metaphase of mitosis.[1][2]

Q2: What are the primary applications of inducing mitotic arrest with Colcemid?

A2: Colcemid-induced mitotic arrest is a fundamental technique in several areas of cell biology research, including:

  • Karyotyping and Chromosome Analysis: Arresting cells in metaphase allows for the visualization and analysis of individual chromosomes to detect numerical and structural abnormalities.[1][2]

  • Cell Synchronization: By arresting a population of cells at the same stage of the cell cycle (metaphase), researchers can study cell cycle-dependent processes.

  • Drug Discovery: Colcemid is used as a reference compound in screens for new anti-mitotic drugs for cancer therapy.

Q3: How do I determine the optimal concentration and duration of Colcemid treatment for my specific cell line?

A3: The optimal conditions for Colcemid treatment are highly dependent on the cell type and the experimental goal. It is crucial to perform a dose-response and time-course experiment to determine the ideal parameters for your specific cell line.[3] For example, lower concentrations of colcemid have been shown to increase both chromosome length and mitotic index in bone marrow cells.[4]

Q4: Is the mitotic arrest induced by Colcemid reversible?

A4: Yes, the effects of Colcemid can be reversible under certain conditions.[5] The reversibility depends on the concentration of Colcemid used and the duration of the treatment. For instance, in Chinese hamster ovary cells, mitotic arrest induced by 2.5 x 10-7 M colchicine for up to 6 hours was reversible.[6][7] However, prolonged exposure can lead to irreversible effects, including polyploidy and chromosome damage.[7] Cells arrested for more than 5 to 6 hours may fail to recover.[5]

Q5: What is "mitotic slippage" and how can I avoid it?

A5: Mitotic slippage is a process where cells escape from a prolonged mitotic arrest and enter a G1-like state without undergoing proper chromosome segregation.[8][9] This can result in polyploidy and may compromise the results of experiments that require a high percentage of metaphase-arrested cells. To avoid mitotic slippage, it is important to optimize the Colcemid treatment duration. Shorter exposure times that are sufficient to achieve a high mitotic index are generally preferred.[10][11]

Troubleshooting Guides

Low Mitotic Index
Possible Cause Recommended Solution
Suboptimal Cell Health Ensure cells are in the logarithmic growth phase (approximately 70-80% confluent) before treatment.[12][13] Refreshing the culture medium a few hours before adding Colcemid can stimulate proliferation.[14]
Incorrect Colcemid Concentration Perform a titration experiment to determine the optimal Colcemid concentration for your cell line. Concentrations can range from 0.05 µg/mL to 0.5 µg/mL depending on the cell type.[1] For bone marrow cells, lower concentrations may increase the mitotic index.[4]
Inappropriate Treatment Duration Optimize the incubation time with Colcemid. Short incubation times may not be sufficient to arrest a significant number of cells, while long incubations can lead to mitotic slippage and cytotoxicity.[12][15] Typical durations range from 30 minutes to a few hours.[13][14]
Cell Line-Specific Differences Be aware that different cell lines exhibit varying sensitivities to Colcemid. For example, some human tumor cell lines show an immediate increase in mitotic index upon Colcemid addition, while normal cell lines may show a delay of 2-3 hours.[16]
Poor Chromosome Spreads
Possible Cause Recommended Solution
Inadequate Hypotonic Treatment The hypotonic treatment step is critical for swelling the cells and allowing chromosomes to spread. Ensure the hypotonic solution (e.g., 0.075 M KCl) is pre-warmed to 37°C and the incubation time is optimized (typically 15-25 minutes).[12][13]
Improper Cell Fixation Use fresh, ice-cold fixative (e.g., 3:1 methanol:acetic acid).[12] Add the first few drops of fixative gently while vortexing to prevent cell clumping. Repeat the fixation step 2-3 times for clean chromosome preparations.[12]
Suboptimal Slide Preparation Drop the cell suspension onto clean, chilled microscope slides from a height to facilitate chromosome spreading.[12] The temperature and humidity of the environment can also affect the quality of the spreads.[15]
Overly Condensed Chromosomes Long exposure to Colcemid can result in highly condensed chromosomes that are difficult to analyze.[10][15] Reduce the Colcemid incubation time to obtain longer, more well-defined chromosomes.

Experimental Protocols

Standard Protocol for Colcemid-Induced Mitotic Arrest for Karyotyping
  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency on the day of the experiment.[12][13]

  • Colcemid Treatment: Add Colcemid to the culture medium at a final concentration optimized for your cell line (e.g., 0.1 - 0.2 µg/mL for amniotic fluid cells).[1] Incubate for the predetermined optimal duration (e.g., 1-2 hours for embryonic stem cells).[12]

  • Cell Harvest:

    • For adherent cells, collect the culture medium (which contains detached mitotic cells) and then trypsinize the remaining attached cells.[13]

    • For suspension cells, directly collect the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in pre-warmed (37°C) 0.075 M KCl solution and incubate for 15-25 minutes at 37°C.[12][13]

  • Fixation: Add a few drops of fresh, ice-cold Carnoy's fixative (3:1 methanol:acetic acid) to stop the hypotonic reaction.[15] Centrifuge the cells and resuspend the pellet in fresh fixative. Repeat this wash step 2-3 times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides from a height of about 30-50 cm.[12]

  • Chromosome Staining: Allow the slides to air dry and then stain with a suitable chromosome staining solution, such as Giemsa.[12]

Measuring Mitotic Index

The mitotic index is the percentage of cells in a population that are undergoing mitosis. It is a key parameter for assessing the effectiveness of the Colcemid treatment.

Method 1: Microscopic Counting

  • Prepare slides of treated and untreated (control) cells as described above.

  • Under a microscope, count the total number of cells and the number of cells in mitosis (characterized by condensed chromosomes) in several random fields of view.

  • Calculate the mitotic index using the following formula:

    • Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100

Method 2: Flow Cytometry

  • Fix and permeabilize the cells.

  • Stain the cells with an antibody against a mitosis-specific marker, such as phosphorylated histone H3 (pH3), and a DNA dye (e.g., propidium (B1200493) iodide).[17]

  • Analyze the cell population using a flow cytometer to quantify the percentage of pH3-positive cells with a 4N DNA content. This method provides a more objective and high-throughput measurement of the mitotic index.[17]

Data Presentation

Table 1: Recommended Colcemid Concentrations and Durations for Different Cell Lines

Cell Line/TypeRecommended Concentration (µg/mL)Recommended DurationReference(s)
HeLa0.05 - 0.52 - 5 hours[1][5]
Chinese Hamster Ovary (CHO)0.05 - 0.5Varies[1]
Human Lymphocytes0.22 hours[18]
Bone Marrow CellsLower concentrations are optimalVaries[4]
Amniotic Fluid Cells0.1 - 0.2Varies[1]
Adherent Cells (General)0.130 min to overnight[13]

Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific cell line and experimental setup.

Visualizations

Mitotic_Arrest_Workflow cluster_protocol Experimental Workflow start Start: Actively Dividing Cells (70-80% Confluency) treatment Colcemid Treatment (Optimized Concentration & Duration) start->treatment harvest Cell Harvest (Trypsinization/Centrifugation) treatment->harvest hypotonic Hypotonic Treatment (0.075M KCl, 37°C) harvest->hypotonic fixation Fixation (3:1 Methanol:Acetic Acid) hypotonic->fixation slide_prep Slide Preparation (Dropping onto chilled slides) fixation->slide_prep analysis Analysis (Karyotyping, Mitotic Index) slide_prep->analysis

Caption: A generalized workflow for inducing mitotic arrest using Colcemid for subsequent cytogenetic analysis.

Signaling_Pathway cluster_process Mechanism of Action Colcemid This compound (Colcemid) Tubulin Tubulin Dimers Colcemid->Tubulin Binds to Microtubules Microtubule Polymerization Colcemid->Microtubules Depolymerizes Tubulin->Microtubules Polymerize into Spindle Mitotic Spindle Formation Microtubules->Spindle Assemble into Metaphase Metaphase Arrest Spindle->Metaphase Required for Anaphase Anaphase Onset Metaphase->Anaphase Blocked Progression

Caption: The mechanism of action of this compound (Colcemid) leading to metaphase arrest.

References

troubleshooting unexpected morphological changes in cells treated with N-Formyldemecolcine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Formyldemecolcine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected morphological changes in cells treated with this compound.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Issue 1: Unexpected or Exaggerated Changes in Cell Shape (e.g., Excessive Blebbing, Spindly Morphology, or Detachment)

  • Question: My cells are showing dramatic morphological changes that go beyond the expected mitotic rounding. What could be the cause?

  • Answer: While this compound's primary mechanism is the disruption of microtubules, leading to mitotic arrest and cell rounding, it can also indirectly affect the actin cytoskeleton.[1][2] This can result in a variety of morphological changes, including membrane blebbing, formation of stress fibers, or even cell detachment. These effects are often mediated through the activation of the RhoA signaling pathway upon microtubule depolymerization.

  • Troubleshooting Workflow:

    start Unexpected Cell Morphology Observed check_concentration Is the concentration of This compound optimal? start->check_concentration check_actin Assess Actin Cytoskeleton (Phalloidin Staining) check_concentration->check_actin If concentration is appropriate check_adhesion Evaluate Cell Adhesion (e.g., Crystal Violet Assay) check_actin->check_adhesion pathway_analysis Investigate RhoA Pathway Activation (e.g., RhoA pulldown assay) check_adhesion->pathway_analysis conclusion Morphological changes likely due to actin cytoskeleton rearrangement via RhoA pathway. pathway_analysis->conclusion

    Caption: Troubleshooting workflow for unexpected cell morphology.

Issue 2: No Apparent Effect or Reduced Potency of this compound

  • Question: I am not observing the expected mitotic arrest or cytotoxicity in my cell line. What should I do?

  • Answer: Several factors can contribute to a lack of drug effect. These include suboptimal drug concentration, cell line-specific resistance, or issues with the experimental setup.

  • Troubleshooting Steps:

    • Verify Drug Concentration: Ensure that the correct concentration of this compound is being used. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line.

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to microtubule inhibitors. Consult the literature for reported IC50 values in similar cell lines (see Table 1 for reference).

    • Positive Control: Include a well-characterized microtubule inhibitor, such as colchicine (B1669291) or nocodazole, as a positive control to confirm that your experimental system is responsive.

    • Cell Culture Conditions: Ensure that cells are healthy and in the logarithmic growth phase. High cell density can sometimes reduce the effective drug concentration per cell.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is a derivative of colchicine and acts as a microtubule-depolymerizing agent. It binds to tubulin, inhibiting microtubule polymerization, which leads to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

  • Q2: Why am I observing membrane blebbing in my cells treated with this compound?

    • A2: Membrane blebbing is often a result of the interplay between the depolymerized microtubules and the actin cytoskeleton.[3] Disruption of microtubules can lead to the activation of the RhoA/ROCK signaling pathway, which increases actomyosin (B1167339) contractility and can result in the formation of membrane blebs. This is a common phenomenon observed with various microtubule-disrupting agents.

  • Q3: Can this compound affect cell adhesion?

    • A3: Yes. The cytoskeleton plays a crucial role in maintaining cell adhesion. By disrupting microtubules and affecting the actin cytoskeleton, this compound can lead to a reduction in cell-substrate adhesion and cause cells to detach.

  • Q4: How can I distinguish between apoptosis and necrosis based on morphology?

    • A4: Apoptosis is typically characterized by cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies, while the plasma membrane remains intact initially. Necrosis, on the other hand, is often associated with cell swelling, organelle damage, and early loss of membrane integrity.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment for each new cell line. The following table provides reference IC50 values for colchicine and its derivatives in various cancer cell lines.

Table 1: Cytotoxicity of Colchicine and its Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
ColchicineA549Lung Carcinoma0.01 - 0.1
ColchicineMCF-7Breast Carcinoma0.01 - 0.05
ColchicineHeLaCervical Cancer~0.02
10-methylthiocolchicineSKOV-3Ovarian Cancer0.008
10-ethylthiocolchicineSKOV-3Ovarian Cancer0.047

Note: This data is for reference only. The optimal concentration for this compound should be determined experimentally.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Immunofluorescence Staining for Microtubules and Actin Cytoskeleton

This protocol allows for the visualization of the effects of this compound on the cytoskeleton.

  • Materials:

    • Cells cultured on glass coverslips

    • This compound

    • Paraformaldehyde (PFA) or Methanol (B129727)

    • Triton X-100

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibodies (anti-α-tubulin)

    • Fluorescently labeled secondary antibodies

    • Fluorescently labeled phalloidin (B8060827) (for F-actin)

    • DAPI (for nuclear staining)

    • Mounting medium

  • Procedure:

    • Treat cells with this compound at the desired concentration and for the appropriate time.

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

    • If using PFA, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells with PBS.

    • Block non-specific binding with blocking buffer for 30 minutes.

    • Incubate with primary antibody (anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with a fluorescently labeled secondary antibody and fluorescently labeled phalloidin diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips on microscope slides using mounting medium.

    • Visualize the cells using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Actin Reorganization

cluster_drug_effect Drug Action cluster_signaling_cascade Signaling Cascade cluster_morphological_changes Morphological Changes NFD This compound Tubulin Tubulin NFD->Tubulin Binds to MT Microtubules Tubulin->MT Inhibits Polymerization GEFH1_inactive GEF-H1 (inactive) (Bound to Microtubules) MT->GEFH1_inactive Depolymerization leads to GEFH1_active GEF-H1 (active) (Released) GEFH1_inactive->GEFH1_active Release RhoA_GTP RhoA-GTP (active) GEFH1_active->RhoA_GTP Activates RhoA_GDP RhoA-GDP (inactive) ROCK ROCK RhoA_GTP->ROCK Activates MLC_P Phosphorylated MLC ROCK->MLC_P Phosphorylates MLC Myosin Light Chain (MLC) Actin Actin Cytoskeleton MLC_P->Actin Promotes Actomyosin Contractility Blebbing Membrane Blebbing Actin->Blebbing StressFibers Stress Fiber Formation Actin->StressFibers AdhesionChanges Altered Cell Adhesion Actin->AdhesionChanges

Caption: this compound induced signaling pathway.

Experimental Workflow for Investigating Unexpected Morphological Changes

start Start: Observe Unexpected Morphological Changes dose_response 1. Dose-Response & Time-Course (MTT Assay) start->dose_response if_staining 2. Immunofluorescence Staining (Tubulin, Actin, Nuclei) dose_response->if_staining morph_quant 3. Quantitative Morphological Analysis (ImageJ/CellProfiler) if_staining->morph_quant biochem_assay 4. Biochemical Assays (RhoA Activation Assay) morph_quant->biochem_assay data_analysis 5. Data Analysis & Interpretation biochem_assay->data_analysis conclusion Conclusion: Characterize the Morphological Phenotype and Underlying Mechanism data_analysis->conclusion

Caption: Workflow for investigating morphological changes.

References

how to control for N-Formyldemecolcine degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling and use of N-Formyldemecolcine in experimental settings, with a focus on preventing its degradation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a colchicine (B1669291) alkaloid and a precursor in the biosynthesis of colchicine.[1] Its stability is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on data from the closely related compound colchicine, the primary factors that can cause degradation are exposure to light (photolysis), acidic or basic pH conditions (hydrolysis), and oxidizing agents.[2][3]

Q3: How should I store this compound to ensure its stability?

A3: this compound should be stored as a dry solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). For solutions, it is recommended to prepare them fresh and use them immediately. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C in a light-protected container.

Q4: What are the visible signs of this compound degradation?

A4: While visual inspection is not a definitive method, a change in the color or clarity of a solution may indicate degradation. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and identify the parent compound and its degradation products.

Q5: Can I use published protocols for colchicine when working with this compound?

A5: Protocols for colchicine can serve as a useful starting point, as the two molecules share a similar core structure. However, it is important to consider that the N-formyl group may influence the compound's stability and reactivity. Therefore, optimization of protocols for your specific experimental conditions is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in the experiment. Degradation of this compound due to improper handling or storage.Prepare fresh solutions of this compound for each experiment. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Work quickly and on ice when handling solutions. Verify the purity of your stock with an analytical method like HPLC.
Inconsistent or non-reproducible experimental results. Variable degradation of this compound between experiments.Standardize your experimental workflow to minimize exposure to light, extreme pH, and high temperatures. Use buffered solutions to maintain a stable pH. Ensure consistent timing of all experimental steps.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). Formation of degradation products.Analyze a sample of your this compound stock to identify any pre-existing impurities. Compare the chromatograms of fresh and aged solutions to identify potential degradation peaks. Based on literature for related compounds, degradation products may include lumicolchicine (B1675434) analogues (from photolysis) or hydrolysis products.[4]
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.Ensure the solvent is appropriate for this compound and the desired concentration. If using aqueous buffers, check the pH and consider the use of a co-solvent if necessary. Prepare solutions fresh to avoid the formation of insoluble degradation products.

Quantitative Data on Stability

Direct quantitative data on the degradation rates of this compound is limited. However, the following table summarizes stability data for the closely related compound, colchicine, which can be used as a proxy to guide experimental design.

Table 1: Stability of Colchicine Under Various Stress Conditions

Condition Observations for Colchicine Inference for this compound Reference
Acidic Hydrolysis Labile, undergoes degradation.Likely to be unstable in acidic conditions.[2]
Basic Hydrolysis Labile, undergoes degradation.Likely to be unstable in basic conditions.[3]
Neutral Hydrolysis Stable.Expected to be relatively stable at neutral pH.[2]
Oxidation Labile, undergoes degradation.Susceptible to oxidation. Avoid strong oxidizing agents.[2][3]
Photolysis (UV Light) Highly unstable, rapid degradation to lumicolchicine. The degradation rate is higher in ethanol (B145695) than in water.Highly light-sensitive, especially to UV light. All experiments should be conducted with rigorous light protection.[1][5]
Thermal Stress Stable.Expected to be relatively stable to moderate heat in the absence of other stress factors.[2]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Amber glass vials or clear vials wrapped in aluminum foil

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a fume hood.

    • Dissolve the solid in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution and Use in Cell Culture Experiments
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed cell culture medium

    • Light-protected tubes (e.g., amber microcentrifuge tubes)

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium in light-protected tubes to achieve the final working concentrations.

    • Add the diluted this compound to the cell culture plates.

    • Immediately return the plates to the incubator.

    • Minimize the exposure of the plates to ambient light during handling and observation.

Visualizations

Degradation_Pathway cluster_factors Degradation Factors This compound This compound Degraded_Products Degraded_Products This compound->Degraded_Products Degradation Light (UV) Light (UV) Light (UV)->this compound Extreme_pH Extreme pH (Acidic/Basic) Extreme_pH->this compound Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->this compound

Caption: Factors leading to this compound degradation.

Experimental_Workflow cluster_storage Storage cluster_preparation Working Solution Preparation cluster_experiment Experiment Solid Solid Compound (-20°C, Dark) Stock_Solution Stock Solution in DMSO (-80°C, Dark, Aliquoted) Solid->Stock_Solution Dissolve Dilution Dilute in Medium (Light Protected) Stock_Solution->Dilution Prepare Fresh Incubation Cell Incubation (Minimize Light Exposure) Dilution->Incubation Analysis Data Analysis Incubation->Analysis

Caption: Recommended workflow to minimize degradation.

References

optimizing fixation and staining protocols for cells treated with N-Formyldemecolcine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their fixation and staining protocols for cells treated with N-Formyldemecolcine (also known as demecolcine (B1670233) or colcemid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a microtubule-depolymerizing agent that binds to the colchicine-binding site on β-tubulin.[1] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle.[1][2][3] Disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, making it a valuable tool for synchronizing cell populations in mitosis for various experimental purposes.[2]

Q2: Why do my this compound-treated cells detach from the coverslip during staining?

Cells arrested in mitosis naturally round up and become less adherent to the culture surface.[4][5][6] This is a primary reason for cell loss during immunofluorescence protocols. The depolymerization of microtubules by this compound can further impact cell adhesion and morphology.[7] Gentle handling during all washing and incubation steps is crucial to minimize cell detachment.[4]

Q3: Which fixation method is best for this compound-treated cells?

The optimal fixation method depends on the specific antigen you are targeting.

  • Paraformaldehyde (PFA): A cross-linking fixative that generally preserves overall cell morphology well.[1][8] It is often recommended for preserving the localization of many proteins. However, PFA fixation requires a separate permeabilization step.[1]

  • Methanol (B129727): A precipitating fixative that can enhance the visualization of microtubules.[1] It also permeabilizes the cells, eliminating a separate step. However, it can be harsh on some epitopes and may not preserve overall cell morphology as well as PFA.[9]

It is often recommended to test both methods to determine the best one for your specific antibody and experimental setup.[9][10]

Q4: How can I quantify the effects of this compound on my cells?

Quantitative analysis of immunofluorescence images can provide valuable data. This can be achieved by measuring:

  • Fluorescence intensity: To quantify the expression levels of a target protein.

  • Area of staining: To measure the extent of a particular structure.

  • Cell morphology: Parameters such as cell area and roundness can be quantified to assess the effects of the drug.

Software such as ImageJ can be used for these quantitative analyses.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Cell Detachment Mitotic cells are naturally less adherent.[4][6]- Use poly-L-lysine or gelatin-coated coverslips to enhance cell attachment.[4][11]- Handle coverslips with extreme care during all washing and incubation steps. Avoid direct pipetting onto the cells.[4]- Use a buffer containing Ca2+/Mg2+ during initial washes to help maintain cell adhesion.[10]
Harsh washing steps.- Gently add and aspirate solutions from the side of the well, without touching the coverslip.[4]- Consider performing incubations by placing the coverslip on a drop of solution on parafilm to minimize agitation.[4]
Weak or No Staining Suboptimal fixation.- Test both 4% PFA and ice-cold methanol fixation to determine the best method for your antibody.[1][9][10]- Ensure the fixation time is appropriate (e.g., 10-15 minutes for PFA at room temperature, 5-10 minutes for methanol at -20°C).[1]
Inadequate permeabilization (for PFA fixation).- Use an appropriate concentration of a non-ionic detergent like Triton X-100 (e.g., 0.1-0.5%) for a sufficient duration (e.g., 10-15 minutes).[1][12]
Incorrect antibody concentration.- Perform a titration experiment to determine the optimal primary and secondary antibody concentrations. A good starting point for primary antibodies is 1 µg/mL.[11][13][14]
Insufficient blocking.- Block for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 1-5% BSA in PBST).[1]
High Background Staining Antibody concentration is too high.- Reduce the concentration of the primary and/or secondary antibody.
Insufficient washing.- Increase the number and duration of washing steps after antibody incubations.
Inadequate blocking.- Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).
Fixation Artifacts Cell shrinkage or swelling.- Ensure the osmolality of your fixative solution is appropriate.
Altered antigenicity.- Aldehyde-based fixatives like PFA can mask epitopes. Consider an antigen retrieval step if necessary, though this is less common for cultured cells.[15]

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation and Staining

This protocol is suitable for preserving the overall morphology of this compound-treated cells.

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a culture plate.

    • Allow cells to adhere and grow to the desired confluency.

    • Treat cells with the desired concentration of this compound for the appropriate duration to induce mitotic arrest.

  • Fixation:

    • Gently wash the cells three times with pre-warmed PBS.[1]

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[1]

    • Wash the cells three times with PBS.[1]

  • Permeabilization:

    • Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[1]

    • Wash the cells three times with PBS.[1]

  • Blocking:

    • Incubate the cells in blocking buffer (e.g., 1-5% BSA in PBST) for 1 hour at room temperature.[1]

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[1]

    • Wash three times with PBST for 5 minutes each.[1]

    • Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[2]

  • Counterstaining and Mounting:

    • Wash three times with PBST for 5 minutes each.[1]

    • Incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes.[1]

    • Wash twice with PBS.[1]

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[1]

Protocol 2: Methanol Fixation and Staining

This protocol can enhance the visualization of microtubules.

  • Cell Seeding and Treatment:

    • Follow step 1 from Protocol 1.

  • Fixation and Permeabilization:

    • Gently wash the cells three times with pre-warmed PBS.[1]

    • Fix and permeabilize the cells with ice-cold methanol for 5-10 minutes at -20°C.[1]

    • Wash the cells three times with PBS.[1]

  • Blocking:

    • Follow step 4 from Protocol 1.

  • Antibody Incubation:

    • Follow step 5 from Protocol 1.

  • Counterstaining and Mounting:

    • Follow step 6 from Protocol 1.

Data Presentation

Table 1: Comparison of Fixation Methods for Immunofluorescence in Mitotic Cells

Parameter 4% Paraformaldehyde (PFA) Ice-Cold Methanol
Principle Cross-linking of proteinsPrecipitation and dehydration of proteins
Morphology Preservation Generally excellent[8]Can cause cell shrinkage; may alter morphology
Microtubule Visualization GoodOften enhanced[1]
Permeabilization Requires a separate step with detergents (e.g., Triton X-100)[1]Permeabilizes simultaneously with fixation
Antigenicity May mask some epitopes[15]Can denature some proteins and epitopes
Suitability for this compound-treated cells Good for preserving the rounded mitotic morphology.Good for detailed analysis of microtubule remnants.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Staining cluster_imaging Imaging cell_seeding Seed Cells on Coverslips drug_treatment Treat with this compound cell_seeding->drug_treatment pfa_fix 4% PFA Fixation drug_treatment->pfa_fix Option 1 methanol_fix Ice-Cold Methanol Fixation drug_treatment->methanol_fix Option 2 permeabilize Permeabilize (Triton X-100) pfa_fix->permeabilize blocking Blocking (BSA) methanol_fix->blocking permeabilize->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstain (DAPI) secondary_ab->counterstain mounting Mount Coverslip counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: General experimental workflow for immunofluorescence staining of this compound-treated cells.

Signaling_Pathway demecolcine This compound tubulin β-Tubulin demecolcine->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle Disrupts arrest G2/M Phase Arrest spindle->arrest Leads to

References

Validation & Comparative

A Comparative Analysis of N-Formyldemecolcine and Paclitaxel on Microtubule Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of N-Formyldemecolcine and paclitaxel (B517696) on microtubule stability, supported by experimental data. These two potent anti-mitotic agents represent opposing mechanisms of action on the microtubule cytoskeleton, a critical target in cancer chemotherapy. This compound, a derivative of demecolcine (B1670233) and a close analog of colchicine (B1669291), acts as a microtubule destabilizer, while paclitaxel is a well-established microtubule stabilizing agent. Understanding their distinct effects on microtubule dynamics is crucial for the development of novel therapeutic strategies.

Executive Summary

This compound and paclitaxel both target tubulin, the fundamental protein subunit of microtubules, yet they elicit contrary effects on microtubule stability. This compound binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to microtubule depolymerization. This disruption of the microtubule network results in mitotic arrest and subsequent apoptosis. In contrast, paclitaxel binds to a distinct site on the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and stabilizing existing microtubules against depolymerization.[1] This leads to the formation of hyper-stable, non-functional microtubules, which also triggers mitotic arrest and cell death.[1] This guide will delve into the quantitative differences in their mechanisms, binding affinities, and overall impact on microtubule dynamics, providing detailed experimental protocols for key assays and visual representations of their modes of action.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound (with data from its close analog colchicine where specific data for this compound is limited) and paclitaxel, highlighting their contrasting effects on microtubule stability.

Table 1: Comparison of Mechanism of Action and Binding Properties

ParameterThis compound / ColchicinePaclitaxel
Mechanism of Action Microtubule DestabilizerMicrotubule Stabilizer
Binding Site Colchicine-binding site on β-tubulinTaxane-binding site on β-tubulin
Effect on Tubulin Polymerization InhibitionPromotion
Binding Affinity (Kd) ~0.16 µM (for tubulin-colchicine complex to microtubule ends)[2]~10 nM (for taxol binding to microtubules)[1]
Cellular Binding Affinity (Ki) 80 nM (Colchicine)[3]22 nM[3]

Table 2: Comparative Effects on Microtubule Dynamics

ParameterThis compound / ColchicinePaclitaxel
Effect on Microtubule Mass DecreasesIncreases
Growth Rate DecreasesDecreased by 18-24% at 30-100 nM[4]
Shortening Rate Increases (at high concentrations)Decreased by 26-32% at 30-100 nM[4]
Dynamicity SuppressedSuppressed by 31-63% at 30-100 nM[4]
Effect on Mitosis Mitotic arrest at metaphaseMitotic arrest at the metaphase/anaphase transition[4]

Table 3: In Vitro Tubulin Polymerization Inhibition/Promotion

CompoundAssay TypeIC50 / EC50Reference
ColchicineTubulin Polymerization Inhibition2.68 µM[5]
PaclitaxelTubulin Polymerization PromotionED50 ~0.5 µM[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm over time. Inhibitors of polymerization will decrease the rate and extent of this absorbance increase, while stabilizers will enhance it.

Materials:

  • Lyophilized tubulin protein (>97% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound and Paclitaxel stock solutions (in DMSO)

  • Temperature-controlled 96-well microplate spectrophotometer

Protocol:

  • Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

  • Pipette 10 µL of 10x compound dilutions (or vehicle control) into the wells of a pre-warmed 96-well plate. For paclitaxel, which can precipitate at low temperatures, dilute the stock solution in room temperature buffer.[7]

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C microplate reader.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[8]

  • Data Analysis: Plot the change in absorbance versus time. Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization). Calculate the percentage of inhibition or enhancement relative to the vehicle control to determine IC50 or EC50 values.

Microtubule Binding Assay (Competitive)

This assay is used to determine the binding affinity of a test compound to microtubules by measuring its ability to displace a fluorescently labeled ligand.

Principle: A fluorescent analog of paclitaxel binds to microtubules, and its displacement by a competing ligand (like this compound or unlabeled paclitaxel) results in a decrease in fluorescence, which can be quantified to determine the binding affinity of the test compound.

Materials:

  • GMPcPP-stabilized microtubules

  • Fluorescent paclitaxel analog (e.g., N-debenzoyl-N-(m-aminobenzoyl)paclitaxel)

  • Test compounds (this compound, Paclitaxel)

  • Assay buffer

  • Fluorometer

Protocol:

  • Prepare a solution of GMPcPP-stabilized microtubules at a fixed concentration.

  • Add a constant concentration of the fluorescent paclitaxel analog to the microtubule solution.

  • Add varying concentrations of the test compound.

  • Incubate the mixture to reach equilibrium.

  • Measure the fluorescence intensity.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a competition binding curve to determine the Ki (inhibitory constant) for the test compound.

Immunofluorescence Staining of Cellular Microtubules

This method allows for the visualization of the effects of drug treatment on the microtubule network within cells.

Principle: Cells are treated with the compound of interest, fixed, and then permeabilized to allow antibodies to access the intracellular microtubules. A primary antibody specific to tubulin is used, followed by a fluorescently labeled secondary antibody for visualization by fluorescence microscopy.

Materials:

  • Cultured mammalian cells on sterile glass coverslips

  • This compound and Paclitaxel

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with desired concentrations of this compound, paclitaxel, or vehicle control for the desired duration.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol (B129727) for 5-10 minutes at -20°C.

  • Permeabilization (if using paraformaldehyde fixation): Wash the cells with PBS and then incubate with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS. Incubate with the fluorescently-conjugated secondary antibody (protected from light) for 1 hour at room temperature.

  • Counterstaining and Mounting: Wash the cells with PBS. Incubate with DAPI solution for 5 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of this compound and paclitaxel.

cluster_0 This compound Action cluster_1 Paclitaxel Action This compound This compound Colchicine Site Colchicine Site This compound->Colchicine Site Binds to Tubulin Dimer Tubulin Dimer Inhibition Inhibition Tubulin Dimer->Inhibition Colchicine Site->Tubulin Dimer Microtubule Depolymerization Microtubule Depolymerization Inhibition->Microtubule Depolymerization Paclitaxel Paclitaxel Taxane Site Taxane Site Paclitaxel->Taxane Site Binds to Microtubule Polymer Microtubule Polymer Stabilization Stabilization Microtubule Polymer->Stabilization Taxane Site->Microtubule Polymer Hyper-stable Microtubule Hyper-stable Microtubule Stabilization->Hyper-stable Microtubule

Caption: Opposing mechanisms of this compound and paclitaxel on microtubules.

cluster_0 Tubulin Polymerization Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Compound Add Compound Prepare Reagents->Add Compound Add Tubulin Mix Add Tubulin Mix Add Compound->Add Tubulin Mix Incubate at 37C Incubate at 37C Add Tubulin Mix->Incubate at 37C Measure Absorbance Measure Absorbance Incubate at 37C->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: General workflow for an in vitro tubulin polymerization assay.

cluster_0 Cellular Effects Leading to Mitotic Arrest cluster_1 This compound cluster_2 Paclitaxel Drug Treatment Drug Treatment Inhibit Polymerization Inhibit Polymerization Drug Treatment->Inhibit Polymerization Promote Polymerization Promote Polymerization Drug Treatment->Promote Polymerization Depolymerize Microtubules Depolymerize Microtubules Inhibit Polymerization->Depolymerize Microtubules Disrupt Spindle Disrupt Spindle Depolymerize Microtubules->Disrupt Spindle Mitotic Arrest Mitotic Arrest Disrupt Spindle->Mitotic Arrest Hyper-stabilize Microtubules Hyper-stabilize Microtubules Promote Polymerization->Hyper-stabilize Microtubules Non-functional Spindle Non-functional Spindle Hyper-stabilize Microtubules->Non-functional Spindle Non-functional Spindle->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Cellular signaling pathways leading to apoptosis.

References

Validating the Anticancer Effects of N-Formyldemecolcine: A Comparative Guide for Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Formyldemecolcine, a colchicine (B1669291) derivative, holds promise as a novel anticancer agent. Its mechanism of action is believed to be similar to other colchicine-site binding agents, primarily through the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. This guide provides a comparative framework for validating the in vivo anticancer efficacy of this compound using a mouse xenograft model. Due to the limited direct public data on this compound in such models, this guide leverages extensive data from studies on its parent compound, colchicine, and other standard-of-care chemotherapeutics to provide a robust template for experimental design and data interpretation.

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical xenograft studies of colchicine and other relevant anticancer agents. These data serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: In Vivo Efficacy of Colchicine in a Gastric Cancer Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) Inhibition (%)Mean Tumor Weight (g) Inhibition (%)Reference
Control (Normal Saline)Daily gavage--[1]
Colchicine0.05 mg/kg/day, gavageSignificant suppressionSignificantly lower than control[1]
Colchicine0.10 mg/kg/day, gavageSignificant suppressionSignificantly lower than control[1]
5-Fluorouracil (5-FU)10 mg/kg/day, i.p.Not specifiedNot specified[1]

Note: The study used NCI-N87 human gastric cancer cells in BALB/c nude mice. Tumor volume was measured every 5 days for 25 days.[1]

Table 2: Efficacy of a Colchicine Derivative in an Ehrlich Solid Tumor Model

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)MortalityReference
Compound 4o2 mg/kg, oral38No mortality[2]

Table 3: Standard-of-Care Agents in Hematological Malignancy Xenograft Models

DrugCancer TypeModelEfficacy MetricResultReference
VincristineAcute Lymphoblastic Leukemia (ALL)NOD/SCID miceIn vivo responseVaried responses among xenografts[3]
DoxorubicinAcute Myeloid Leukemia (AML)SCID-based miceSimulates 7+3 regimenCharacterized as a model[4]
CytarabineAcute Myeloid Leukemia (AML)SCID-based miceSimulates 7+3 regimenCharacterized as a model[4]
BortezomibVarious hematologicalSubcutaneous xenograftsIC50 in nanomolar rangePronounced activity[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are established protocols for key experiments in a mouse xenograft study.

Cell Line and Culture
  • Cell Line: NCI-N87 (human gastric carcinoma) or other relevant human cancer cell lines (e.g., A549 for non-small cell lung cancer).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be in the exponential growth phase for xenograft implantation.[1]

Mouse Xenograft Model
  • Animal Strain: Female athymic nude mice or NOD/SCID mice, 6-8 weeks old.

  • Implantation: Subcutaneously inject 5 x 10^6 viable cancer cells (e.g., NCI-N87) resuspended in 0.1 mL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.[1][6]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers twice weekly. Calculate tumor volume using the formula: (Length × Width²) / 2.[6]

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

Drug Preparation and Administration
  • This compound: Prepare fresh daily. The vehicle will depend on the compound's solubility (e.g., a mixture of DMSO, Cremophor EL, and sterile dextrose solution).

  • Control Groups:

    • Vehicle control group receiving the same vehicle solution as the treatment group.

    • Positive control group receiving a standard-of-care agent (e.g., Paclitaxel, 5-FU, Vincristine) at a clinically relevant dose.[1][6]

  • Administration: Administer this compound and control treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily or on a predetermined schedule for a specified duration (e.g., 21 days).[6]

Endpoint Analysis
  • Primary Endpoint: Tumor growth inhibition. The study can be terminated when tumors in the control group reach a specific size (e.g., 1500 mm³).[6]

  • Tumor Weight: At the end of the study, euthanize the mice, excise the tumors, and weigh them.[1]

  • Toxicity Assessment: Monitor animal body weight twice weekly as an indicator of systemic toxicity.[6]

  • Histopathological Analysis: Fix tumor tissues in formalin and embed in paraffin (B1166041) for histological analysis (e.g., H&E staining).

  • Apoptosis Assay: Perform TUNEL staining on tumor sections to detect and quantify apoptotic cells.[1]

  • Mechanism of Action:

    • Tubulin Polymerization Assay: Assess the ability of this compound to inhibit microtubule polymerization in vitro using purified tubulin.[7]

    • Western Blot Analysis: Analyze protein expression levels of key signaling molecules in tumor lysates to investigate the underlying mechanism (e.g., proteins involved in the PI3K/Akt pathway, apoptosis regulators like Bax and Bcl-2).[1]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key experimental processes and biological pathways.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell Culture Cell Culture Xenograft Implantation Xenograft Implantation Cell Culture->Xenograft Implantation Animal Model Animal Model Animal Model->Xenograft Implantation Tumor Growth & Randomization Tumor Growth & Randomization Xenograft Implantation->Tumor Growth & Randomization Drug Administration Drug Administration Tumor Growth & Randomization->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis

Caption: Mouse Xenograft Experimental Workflow.

Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits Tubulin->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Proposed Mechanism of Action for this compound.

By following these comparative guidelines and detailed protocols, researchers can effectively design and execute robust preclinical studies to validate the anticancer effects of this compound, paving the way for its potential clinical development.

References

A Comparative Guide to the Cytotoxicity of N-Formyldemecolcine and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of N-Formyldemecolcine (also known as Colcemid or N-deacetyl-N-formylcolchicine) and its synthetic analogs. The information herein is supported by experimental data from various studies, offering insights into their therapeutic potential as anticancer agents.

Mechanism of Action: Targeting the Cytoskeleton

This compound and its analogs belong to the class of microtubule-targeting agents. Their primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, a subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton crucial for cell division (mitosis), intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

Mechanism of Action of this compound and Analogs cluster_0 Cellular Environment cluster_1 Cellular Processes Drug This compound or Analog Binding Binding to β-tubulin (Colchicine Site) Drug->Binding Tubulin αβ-Tubulin Dimers Tubulin->Binding Microtubule Microtubule Polymer Inhibition Inhibition of Microtubule Polymerization Microtubule->Inhibition Binding->Inhibition Arrest Mitotic Arrest (G2/M Phase) Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of colchicine, the parent compound of this compound, and various synthetic analogs against a panel of human cancer cell lines and a normal murine fibroblast cell line. The data is presented in nanomolar (nM) concentrations, where a lower value indicates higher potency.

Compound/AnalogA549 (Lung Cancer)MCF-7 (Breast Cancer)LoVo (Colon Cancer)LoVo/DX (Doxorubicin-Resistant Colon Cancer)BALB/3T3 (Normal Fibroblasts)Reference
Colchicine 1.1 ± 0.11.6 ± 0.23.5 ± 0.4702.2 ± 53.415.1 ± 1.2[1]
Compound 4 10.3 ± 0.91.8 ± 0.22.1 ± 0.211.2 ± 0.918.2 ± 1.5[1]
Compound 5 10.5 ± 0.82.0 ± 0.22.5 ± 0.312.5 ± 1.120.3 ± 1.8[1]
Compound 8 5.2 ± 0.41.5 ± 0.11.8 ± 0.29.8 ± 0.815.8 ± 1.3[1]
Compound 12 4.8 ± 0.41.7 ± 0.21.9 ± 0.28.5 ± 0.716.5 ± 1.4[1]
Compound 13 4.6 ± 0.41.6 ± 0.11.7 ± 0.27.9 ± 0.616.1 ± 1.3[1]
Compound 14 1.1 ± 0.10.7 ± 0.11.2 ± 0.11.6 ± 0.24.5 ± 0.4[1]
Compound 17 5.5 ± 0.51.8 ± 0.22.0 ± 0.210.1 ± 0.917.2 ± 1.5[1]
Doxorubicin 250.5 ± 20.1450.2 ± 35.6150.8 ± 12.32500.5 ± 200.1>10000[1]
Cisplatin 3500.2 ± 280.55500.8 ± 450.22500.4 ± 200.38500.6 ± 700.1>10000[1]

Note: Specific IC50 values for this compound (Colcemid) were not available in the reviewed literature for direct comparison in this table.

Experimental Protocols

The cytotoxicity data presented above are typically generated using standardized in vitro assays. The following are detailed methodologies for two commonly employed assays: the MTT assay and the SRB assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its analogs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same steps as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow for Cytotoxicity Assays Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds (Varying Concentrations) Incubate_24h->Treat_Cells Incubate_48_72h Incubate (48-72h) Treat_Cells->Incubate_48_72h Assay_Step Perform Assay (MTT or SRB) Incubate_48_72h->Assay_Step Measure_Absorbance Measure Absorbance Assay_Step->Measure_Absorbance Analyze_Data Data Analysis (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vitro cytotoxicity assays.

References

N-Formyldemecolcine's Mechanism of Action: A Comparative Analysis of Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Formyldemecolcine's mechanism of action with other well-established tubulin polymerization inhibitors. By presenting supporting experimental data from various studies, this document aims to offer an objective resource for evaluating its performance as an anti-mitotic agent. The core of this analysis lies in the validation of its mechanism through in vitro tubulin polymerization assays and the subsequent cellular consequences, including cell cycle arrest and apoptosis.

Mechanism of Action: Targeting the Colchicine (B1669291) Binding Site

This compound, a derivative of colchicine, exerts its biological effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. Like its parent compound, this compound binds to the colchicine-binding site on β-tubulin. This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The net result is an inhibition of microtubule assembly, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and the eventual induction of programmed cell death, or apoptosis.

Comparative Analysis of Tubulin Polymerization Inhibitors

To objectively assess the efficacy of this compound, its performance is compared against other known inhibitors that target the colchicine binding site: Colchicine, Podophyllotoxin, and Nocodazole. The following tables summarize quantitative data from various studies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.

Inhibition of Tubulin Polymerization

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting tubulin polymerization in vitro. A lower IC50 value indicates a higher potency.

CompoundTubulin Polymerization IC50 (µM)Reference
Demecolcine (B1670233) (N-demethylcolchicine) 2.4[1]
Colchicine0.44 - 10.6[2][3]
PodophyllotoxinNot explicitly found in searches
Nocodazole~5

Note: Demecolcine (Colcemid) is N-demethylcolchicine and is used here as a close structural analog of this compound.

Induction of G2/M Cell Cycle Arrest

A hallmark of microtubule-destabilizing agents is their ability to arrest the cell cycle at the G2/M transition phase, preventing cells from entering mitosis.

CompoundCell LineConcentration% of Cells in G2/M Phase (Treated vs. Control)Reference
Demecolcine V790.01 µg/mlTemporal M phase accumulation[4]
ColchicineMCF-7100 µg/ml80.00% vs. 62.98%[5]
ColchicineA43150 nM74% (vs. control not specified)[6]
PodophyllotoxinHCT116Not specifiedSignificant increase in G2/M and sub-G1 phases[7]
DeoxypodophyllotoxinSGC-790175 nMTime-dependent arrest in G2/M[8]
DeoxypodophyllotoxinHeLaNot specifiedDose-dependent arrest in G2/M[9]
NocodazoleHuman Breast Cancer Cells1 µMAccumulation in 2N and 4N states[10]

Note: Deoxypodophyllotoxin is a natural microtubule destabilizer used for comparison.

Induction of Apoptosis

The ultimate fate of many cancer cells treated with tubulin polymerization inhibitors is apoptosis. The percentage of apoptotic cells is a key indicator of the cytotoxic efficacy of a compound.

CompoundCell LineConcentration% of Apoptotic Cells (Treated vs. Control)Reference
Demecolcine V790.03 µg/mlInduction of apoptosis (sub-G1 peak)[4]
ColchicineNCI-N8710 ng/ml76.6% vs. 3.54%[11]
ColchicineSW480>10 ng/mlIncreased apoptotic population[12][13]
ColchicineHT-291 µg/mlInduction of early apoptosis[14]
PodophyllotoxinHCT1160.3 µM65.90% vs. 2.59%[7]
DeoxypodophyllotoxinSGC-790175 nM18.49% vs. 2.05% (at 48h)[8]
DeoxypodophyllotoxinOSCC cells10 nMDose-dependent increase in apoptosis[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin polymerizes into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (10% final concentration)

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.[16]

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing GTP and glycerol.[17]

  • Add 10 µL of 10x concentrated test compound or vehicle control to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.[17]

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[16][17]

  • The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cells of interest

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of test compounds for a specified duration.

  • Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[18]

Apoptosis Assay by Annexin V Staining

This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[19][20][21]

Materials:

  • Cells of interest

  • Test compounds

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds to induce apoptosis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Mechanism of Action of this compound N_Formyldemecolcine This compound Tubulin β-Tubulin (Colchicine Site) N_Formyldemecolcine->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Prevents Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to G2M_Arrest G2/M Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound.

cluster_1 Experimental Workflow for Comparative Analysis Compound_Prep Prepare Test Compounds (this compound & Alternatives) Tubulin_Assay In Vitro Tubulin Polymerization Assay Compound_Prep->Tubulin_Assay Cell_Culture Cell Culture & Treatment Compound_Prep->Cell_Culture IC50 Determine IC50 Values Tubulin_Assay->IC50 Data_Analysis Comparative Data Analysis IC50->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Culture->Apoptosis_Assay G2M_Quant Quantify G2/M Arrest Cell_Cycle->G2M_Quant G2M_Quant->Data_Analysis Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Apoptosis_Quant->Data_Analysis

Caption: Workflow for comparing tubulin inhibitors.

References

comparative study of the apoptotic pathways induced by N-Formyldemecolcine and vincristine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Apoptotic Pathways: N-Formyldemecolcine vs. Vincristine (B1662923)

This guide provides a detailed comparative analysis of the apoptotic pathways induced by two vinca (B1221190) alkaloids, this compound and Vincristine. Both are potent antimitotic agents used in cancer chemotherapy, and understanding their distinct mechanisms is crucial for advancing drug development and optimizing therapeutic strategies. This document outlines their mechanisms of action, summarizes key quantitative data, details common experimental protocols, and visualizes the signaling cascades involved.

Mechanism of Action and Apoptotic Induction

This compound and Vincristine, despite their structural similarities, exhibit nuances in their interaction with cellular machinery, leading to apoptosis. Both drugs primarily target tubulin, a key component of microtubules. By disrupting microtubule dynamics, they interfere with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This disruption leads to a prolonged arrest of the cell cycle in the M phase, which ultimately triggers programmed cell death, or apoptosis.

This compound , a derivative of demecolcine (B1670233) (also known as colcemid), functions as a microtubule-depolymerizing agent. Its binding to tubulin prevents the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis. The apoptotic cascade initiated by this compound is believed to involve the intrinsic (mitochondrial) pathway, a common route for cell death triggered by internal cellular stress.

Vincristine , a well-established chemotherapeutic agent, also binds to tubulin, but its primary effect is the suppression of microtubule dynamics.[1][2] This leads to the dissolution of mitotic spindles, causing cells to arrest in the metaphase of mitosis.[1][2] This prolonged mitotic arrest is a key trigger for the intrinsic apoptotic pathway. The process involves the generation of reactive oxygen species (ROS), which in turn leads to the loss of mitochondrial membrane potential.[3][4] This mitochondrial dysregulation facilitates the release of pro-apoptotic factors, leading to the activation of a cascade of enzymes called caspases, specifically caspase-9 and the executioner caspase-3, which then dismantle the cell.[3][4]

Quantitative Data Comparison

The following table summarizes the cytotoxic effects of this compound and Vincristine across various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that these values can vary depending on the cell line and experimental conditions.

Compound Cell Line IC50 Reference
This compound V79 (Chinese Hamster Lung)~0.03 µg/mL[5]
Vincristine CEM (Human Lymphoblastoid Leukemia)10⁻⁸ M - 10⁻⁷ M[6]
L1210 (Murine Leukemia)10⁻⁸ M - 10⁻⁷ M[6]
MCF-7 (Human Breast Cancer)239.51 µmol/mL[7]
NALM6 (Human Leukemia)Varies[8]
CEM (Human Leukemia)Varies[8]

Experimental Protocols

The investigation of apoptotic pathways induced by this compound and Vincristine employs a range of established molecular and cellular biology techniques.

1. Cell Viability and Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability. Cells are treated with the drugs for a specific period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan, which is then solubilized and quantified by spectrophotometry.

2. Apoptosis Detection Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method to detect apoptosis.[9][10] In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and binds to the exposed PS on the surface of apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells.[13] Therefore, it is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[9][13]

  • DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis, where the fragmented DNA appears as a characteristic "ladder" pattern.[5]

  • Sub-G1 Peak Analysis: Flow cytometry analysis of PI-stained cells can reveal a "sub-G1" peak in the DNA content histogram, which represents the population of apoptotic cells with fragmented DNA.[5]

3. Analysis of Apoptotic Pathway Components:

  • Western Blotting: This technique is used to detect and quantify specific proteins involved in the apoptotic pathway. Antibodies are used to probe for key proteins such as caspases (e.g., cleaved caspase-3, cleaved caspase-9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and other signaling molecules to determine their expression and activation status.

  • Caspase Activity Assays: These are colorimetric or fluorometric assays that measure the activity of specific caspases (e.g., caspase-3, caspase-8, caspase-9) using substrates that release a detectable signal upon cleavage by the active enzyme.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: The loss of mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. This can be measured using fluorescent dyes like JC-1 or TMRE, which accumulate in healthy mitochondria with a high membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the apoptotic signaling pathways induced by this compound and Vincristine.

N_Formyldemecolcine_Apoptosis Drug This compound Tubulin Tubulin Drug->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule MitoticArrest Mitotic Arrest (M-Phase) Microtubule->MitoticArrest Mitochondria Mitochondrial Pathway MitoticArrest->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Vincristine_Apoptosis Drug Vincristine Tubulin Tubulin Binding Drug->Tubulin Microtubule Microtubule Dynamics Suppression Tubulin->Microtubule MitoticArrest Mitotic Arrest (Metaphase) Microtubule->MitoticArrest ROS ROS Generation MitoticArrest->ROS Mitochondria Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow CellCulture Cancer Cell Culture DrugTreatment Drug Treatment (this compound or Vincristine) CellCulture->DrugTreatment Viability Cell Viability Assay (e.g., MTT) DrugTreatment->Viability ApoptosisDetection Apoptosis Detection (Annexin V/PI Staining) DrugTreatment->ApoptosisDetection PathwayAnalysis Pathway Component Analysis (Western Blot, Caspase Activity) DrugTreatment->PathwayAnalysis DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis ApoptosisDetection->DataAnalysis PathwayAnalysis->DataAnalysis

References

Validating the Specificity of N-Formyldemecolcine for the Colchicine Binding Site on Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Known Colchicine (B1669291) Binding Site Inhibitors

To establish a baseline for evaluating N-Formyldemecolcine, the following table summarizes the tubulin polymerization inhibitory activities of several well-known CBSIs. These values, presented as the concentration required for 50% inhibition (IC50), provide a quantitative measure of their potency in disrupting microtubule dynamics, a hallmark of colchicine site binders.

CompoundTubulin Polymerization IC50 (µM)Reference
Colchicine~1.0 - 2.68[1]
Combretastatin A-4~2.1 - 2.5
Podophyllotoxin~0.55[2]
NocodazoleNot specified
Vinblastine (Vinca site)Does not inhibit polymerization in the same manner
Paclitaxel (Taxol site)Promotes polymerization

Experimental Protocols for Validating Binding Specificity

To definitively determine if this compound binds to the colchicine site, a series of experiments should be conducted. Below are detailed protocols for the key assays.

Competitive Binding Assay (Fluorescence-Based)

This assay directly measures the ability of a test compound to compete with a fluorescently-labeled colchicine analogue for binding to tubulin. A decrease in the fluorescence signal upon addition of the test compound indicates competition for the same binding site.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Fluorescent colchicine analogue (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one, MTC)

  • This compound

  • Positive control: Colchicine or another known CBSI

  • Negative control: A compound that binds to a different site on tubulin (e.g., Vinblastine)

  • Assay buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0, 1 mM EDTA, 1.5 mM MgCl2, 0.1 mM GTP)

  • Fluorometer

Procedure:

  • Prepare a stock solution of purified tubulin in the assay buffer.

  • Prepare a series of dilutions of this compound, the positive control, and the negative control.

  • In a multi-well plate, mix equal amounts of tubulin and the fluorescent colchicine analogue (e.g., 10 µM each).

  • Add increasing concentrations of this compound, the positive control, or the negative control to the wells.

  • Incubate the plate at 25°C for 30 minutes to allow binding to reach equilibrium.

  • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the fluorescent probe.

  • A dose-dependent decrease in fluorescence in the presence of this compound, similar to the positive control, indicates competitive binding. The negative control should not significantly affect the fluorescence.

  • The data can be used to calculate the inhibition constant (Ki) for this compound.

Tubulin Polymerization Assay

This assay assesses the effect of a compound on the in vitro assembly of microtubules from purified tubulin. CBSIs inhibit tubulin polymerization.

Materials:

  • Purified tubulin (>97% pure)

  • This compound

  • Positive control: Colchicine

  • Negative control: DMSO (vehicle)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of purified tubulin in a suitable buffer.

  • Prepare a series of dilutions of this compound and the positive control in polymerization buffer.

  • In a cuvette, mix the tubulin solution with the test compound or control.

  • Incubate the mixture on ice for a few minutes.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Inhibition of polymerization by this compound, observed as a decrease in the rate and extent of the absorbance increase compared to the DMSO control, is indicative of a colchicine-like mechanism.

  • The IC50 value for tubulin polymerization inhibition can be determined from a dose-response curve.

Visualizing the Validation Workflow and Molecular Interactions

To clarify the experimental logic and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_assays Experimental Validation cluster_compounds Test Compounds cluster_outcomes Expected Outcomes for Colchicine Site Binding tubulin_poly Tubulin Polymerization Assay poly_inhibit Inhibition of Polymerization tubulin_poly->poly_inhibit if specific comp_bind Competitive Binding Assay compete Displacement of Fluorescent Probe comp_bind->compete if specific no_compete No Displacement of Fluorescent Probe comp_bind->no_compete if non-specific nfd This compound nfd->tubulin_poly nfd->comp_bind pos_ctrl Positive Control (e.g., Colchicine) pos_ctrl->tubulin_poly pos_ctrl->comp_bind neg_ctrl Negative Control (e.g., Vinblastine) neg_ctrl->tubulin_poly neg_ctrl->comp_bind signaling_pathway cluster_tubulin Tubulin Dynamics cluster_inhibitor Colchicine Site Inhibitor cluster_cellular_effects Cellular Consequences tubulin_dimer αβ-Tubulin Dimer microtubule Microtubule Polymer tubulin_dimer->microtubule Polymerization mitotic_arrest Mitotic Arrest tubulin_dimer->mitotic_arrest Inhibition of Polymerization microtubule->tubulin_dimer Depolymerization nf_demecolcine This compound nf_demecolcine->tubulin_dimer Binds to Colchicine Site apoptosis Apoptosis mitotic_arrest->apoptosis

References

Unveiling the Anti-Cancer Potential of N-Formyldemecolcine: A Comparative Cross-Validation Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-cancer effects of N-Formyldemecolcine, a colchicine (B1669291) analog, across various human cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data on cytotoxicity, apoptosis, and cell cycle arrest, offering a cross-validation of its potential as a therapeutic agent. Due to the limited availability of direct comparative data for this compound, this guide incorporates data for its close structural analog, Demecolcine (also known as Colcemid), to provide a broader understanding of its biological activities.

Executive Summary

This compound and its analogs are potent mitotic inhibitors that disrupt microtubule polymerization, a critical process for cell division. This mechanism of action leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancerous cells. This guide presents quantitative data from various studies to allow for an objective comparison of its efficacy in different cancer contexts.

Data Presentation: Comparative Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values, apoptosis rates, and cell cycle distribution following treatment with this compound or its analog, Demecolcine.

Table 1: Cytotoxicity of this compound and Demecolcine in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)
This compoundSW480Colon Cancer13.42
This compoundMDA-MB-231Breast Cancer18.26
DemecolcineHeLaCervical Cancer19.93
DemecolcineA549Lung Cancer54.60
DemecolcineMDA-MB-231Breast Cancer20.23
DemecolcineMG-63Osteosarcoma20.04
DemecolcineMOLT-4Leukemia171.8

Note: Data for Demecolcine is presented as a close analog to this compound. IC50 values can vary between studies due to different experimental conditions.

Table 2: Apoptosis Induction by Colchicine Analogs

Cancer Cell LineTreatmentApoptosis Rate (%)
Gastric Cancer Cells (NCI-N87)Colchicine (10 ng/ml)Increased significantly
Thyroid Cancer Cells (8505C, WRO)Colchicine (0.1 µM)Time-dependent increase

Table 3: Cell Cycle Arrest Induced by Colchicine Analogs

Cancer Cell LineTreatment% of Cells in G2/M Phase
Breast Cancer (MCF-7)Colchicine analogSignificant increase

Note: Colchicine and its derivatives consistently induce a G2/M phase arrest across various cancer cell lines.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound or the control vehicle and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as required and harvest.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and pathways related to the action of this compound.

experimental_workflow cluster_assays start Cancer Cell Lines treatment This compound Treatment start->treatment assays Perform Assays treatment->assays mt_assay MTT Assay (Cell Viability) apop_assay Annexin V/PI (Apoptosis) cycle_assay Propidium Iodide (Cell Cycle) data_analysis Data Analysis mt_assay->data_analysis apop_assay->data_analysis cycle_assay->data_analysis results Comparative Results data_analysis->results

Experimental workflow for evaluating this compound's effects.

signaling_pathway drug This compound tubulin β-Tubulin drug->tubulin Binds to mt_poly Microtubule Polymerization tubulin->mt_poly Inhibits mitotic_arrest Mitotic Arrest (G2/M) mt_poly->mitotic_arrest jnk_path JNK/SAPK Pathway Activation mitotic_arrest->jnk_path mito_path Mitochondrial Pathway mitotic_arrest->mito_path apoptosis Apoptosis jnk_path->apoptosis mito_path->apoptosis

Signaling pathway of this compound leading to apoptosis.

Conclusion

The compiled data indicates that this compound and its close analog, Demecolcine, exhibit significant anti-cancer activity across a range of cancer cell lines, albeit with varying potency. The primary mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this class of compounds. Further head-to-head comparative studies on a broader panel of cancer cell lines are warranted to fully elucidate the specific anti-cancer spectrum of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Formyldemecolcine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Formyldemecolcine, a colchicine (B1669291) derivative. Adherence to these guidelines is critical for personnel safety and regulatory compliance.

This compound, also known as Colcemid, and related colchicine compounds are classified as highly toxic and mutagenic.[1] Improper disposal can pose significant health and environmental risks. Therefore, this substance must be managed as hazardous waste from the point of generation to its final disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.

  • Ventilation: Always handle this compound within a chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves. Always inspect them before use.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

    • Protective Clothing: A lab coat must be worn to protect against skin exposure.[1]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly. Do not consume food or beverages, or smoke in the work area.[2]

Summary of Hazard and Disposal Information

The following table summarizes key data for this compound and its parent compound, colchicine, which dictates its handling and disposal as a hazardous substance.

PropertyDataImplication for Disposal
Acute Toxicity (Oral) Fatal if swallowed (Category 2 for Colchicine).[3]Extreme caution is required during handling to prevent ingestion. All waste must be treated as highly toxic.
Germ Cell Mutagenicity May cause genetic defects (Category 1B for Colchicine).[3]Long-term health risks necessitate stringent containment and disposal to prevent environmental release.
Primary Disposal Method Disposal of contents and container must be done through an approved waste disposal plant.[1]On-site neutralization or drain disposal is strictly prohibited. A licensed hazardous waste contractor must be used.
Incompatibilities Strong oxidizing agents and strong acids.[3][4]Waste must be segregated from these materials to prevent potentially hazardous reactions.
Storage Store locked up in a tightly closed, dry, and well-ventilated place. It is also light-sensitive.[3][4]Proper storage of waste is crucial to maintain its stability until collection by a waste disposal service.
Spill Cleanup Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[1]Spills must be managed carefully to prevent the substance from becoming airborne. All cleanup materials are also considered hazardous waste.

Step-by-Step Disposal Procedures

The only approved method for disposing of this compound is through a certified hazardous waste management service.

  • Waste Identification and Collection:

    • Treat all materials contaminated with this compound, including surplus chemicals, contaminated labware (e.g., pipette tips, gloves, absorbent paper), and empty containers, as hazardous waste.[4][5]

    • Collect solid and liquid waste in separate, dedicated, and compatible containers.[6] The original container is ideal for unused product.[6]

  • Container Management:

    • Ensure waste containers are in good condition, leak-proof, and have a secure, screw-on cap.[5]

    • Clearly label each container with a "Hazardous Waste" tag, identifying the contents as "this compound waste."[7]

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from incompatible materials.[7]

    • Use secondary containment, such as a lab tray, to capture any potential leaks.[5]

    • Do not accumulate more than 55 gallons of any single hazardous waste stream. Arrange for disposal before reaching this limit or within 90 days of starting accumulation.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

    • Do not attempt to treat or neutralize the chemical waste yourself.[8]

  • Empty Containers:

    • Empty containers that held this compound must also be disposed of as hazardous waste, as they will contain residual product.

    • If institutional policy requires triple-rinsing, the rinsate must be collected and disposed of as liquid hazardous waste.[7]

Experimental Protocols and Visualizations

No laboratory-scale experimental protocols for the neutralization of this compound are recommended due to its high toxicity. The standard and required protocol is professional disposal. The following diagrams illustrate the necessary workflows for safe management.

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal A Identify this compound Waste (Solid & Liquid) B Use Designated, Compatible Waste Containers A->B C Securely Cap and Label Container 'Hazardous Waste' B->C D Store in Secure, Designated Area C->D E Use Secondary Containment D->E F Segregate from Incompatibles D->F G Contact EHS or Licensed Waste Disposal Service E->G F->G H Schedule Waste Pickup G->H I Professional Incineration H->I

Caption: Workflow for the proper disposal of this compound waste.

Emergency Spill Response

In the event of a spill, immediate and correct action is vital to contain the hazard.

  • Evacuate and Alert: Immediately clear the area of all non-essential personnel and alert colleagues and your supervisor.

  • Control and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup (for trained personnel only):

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (for liquids) or dampen with water to prevent dusting (for solids).[4]

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.

cluster_response Initial Response cluster_cleanup Cleanup (Trained Personnel Only) A Evacuate Area B Alert Supervisor & EHS A->B C Ensure Proper Ventilation B->C D Don Appropriate PPE C->D E Contain Spill (Absorb liquid or dampen solid) D->E F Collect Material into Hazardous Waste Container E->F G Decontaminate Spill Area F->G H Dispose of all Cleanup Materials as Hazardous Waste G->H

Caption: Emergency spill response procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formyldemecolcine
Reactant of Route 2
Reactant of Route 2
N-Formyldemecolcine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。